molecular formula C8H8N2O2 B6266549 6-methoxy-1H-indazol-3-ol CAS No. 82722-06-3

6-methoxy-1H-indazol-3-ol

Número de catálogo: B6266549
Número CAS: 82722-06-3
Peso molecular: 164.2
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

6-Methoxy-1H-indazol-3-ol (CAS 787580-89-6) is a high-purity chemical compound serving as a key synthetic intermediate in medicinal chemistry and drug discovery research. With the molecular formula C8H8N2O2 and a molecular weight of 164.16 g/mol , this compound features a bicyclic indazole core, a structure of significant interest due to its wide range of biological activities . The scaffold is a cornerstone in developing new pharmaceutical agents, with derivatives explored for treatments in areas like cancer and inflammation . The molecule possesses a hydroxyl group at the 3-position, allowing it to exist in a tautomeric equilibrium with its keto form, 6-methoxy-1,2-dihydroindazol-3-one . This tautomerism can be crucial for its interaction with biological targets. The methoxy group at the 6-position is an electron-donating substituent that influences the electron density and properties of the ring system . Researchers value this compound as a versatile building block for the synthesis of more complex molecules. Its primary research value lies in its role as a precursor for creating novel compounds, particularly as an enzyme inhibitor. For instance, indazole derivatives have been investigated as potent and selective inhibitors of protein kinases, such as fibroblast growth factor receptors (FGFR), which are important targets in oncology research . Attention: For research use only. Not for human or veterinary use .

Propiedades

Número CAS

82722-06-3

Fórmula molecular

C8H8N2O2

Peso molecular

164.2

Pureza

95

Origen del producto

United States
Foundational & Exploratory

Unlocking the Therapeutic Potential of 6-Methoxy-1H-indazol-3-ol: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] This technical guide provides an in-depth exploration of the potential therapeutic targets of a specific, yet under-explored derivative: 6-methoxy-1H-indazol-3-ol. Drawing upon extensive structure-activity relationship (SAR) data from analogous compounds, we posit a compelling scientific rationale for investigating this molecule as a modulator of key oncogenic and cellular survival pathways. This document is intended for researchers, scientists, and drug development professionals, offering a roadmap for target identification, validation, and early-stage drug discovery efforts centered on this promising scaffold.

Introduction: The Indazole Scaffold and the Promise of 6-Methoxy-1H-indazol-3-ol

Indazole-containing derivatives have garnered significant attention for their diverse pharmacological activities, including anti-tumor, anti-inflammatory, and neuroprotective properties.[3] Several indazole-based drugs have successfully navigated the path to clinical use, validating the therapeutic utility of this heterocyclic system. The biological activity of indazole derivatives is highly dependent on the substitution pattern around the core bicyclic structure.[4]

The subject of this guide, 6-methoxy-1H-indazol-3-ol, possesses two key structural features that suggest a strong potential for biological activity:

  • The 1H-indazol-3-ol Moiety: The "ol" (hydroxy) group at the 3-position, in tautomeric equilibrium with the indazolone form, is a common feature in bioactive indazoles. The related 1H-indazol-3-amine structure is a well-established hinge-binding fragment for various protein kinases.

  • The 6-Methoxy Group: Substitutions at the 6-position of the indazole ring have been shown to be critical for the potency and selectivity of various inhibitors.[4] The methoxy group, in particular, can influence the electronic properties and solubility of the molecule, potentially enhancing its drug-like characteristics.[5]

Given these features, we will explore the most promising therapeutic avenues for 6-methoxy-1H-indazol-3-ol, focusing on targets where the indazole scaffold has demonstrated significant and consistent activity.

Primary Therapeutic Target Hypothesis I: Fibroblast Growth Factor Receptors (FGFRs)

Scientific Rationale

The Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases plays a crucial role in cell proliferation, differentiation, and angiogenesis.[6] Aberrant FGFR signaling, through mutations, amplifications, or translocations, is a known driver in a variety of cancers, making FGFRs a compelling target for therapeutic intervention.[7][8]

Numerous studies have identified the indazole scaffold as a potent pharmacophore for FGFR inhibition.[9][10][11] The general pharmacophore model for indazole-based FGFR inhibitors includes key hydrogen bond donor and acceptor features, as well as hydrophobic regions that interact with the ATP-binding pocket of the kinase.[12][13] The 1H-indazole core consistently provides a critical interaction with the hinge region of the kinase domain.

The 6-methoxy-1H-indazol-3-ol structure aligns well with this established pharmacophore. The hydroxyl group at the 3-position can act as a hydrogen bond donor, while the nitrogen atoms of the indazole ring can serve as acceptors. The methoxy group at the 6-position can contribute to favorable hydrophobic interactions within the binding pocket.

Experimental Validation Workflow: FGFR Inhibition

To validate the hypothesis that 6-methoxy-1H-indazol-3-ol inhibits FGFR, a multi-step experimental workflow is proposed.

FGFR_Validation_Workflow cluster_0 Biochemical Assays cluster_1 Cell-Based Assays cluster_2 In vivo Models In_vitro_Kinase_Assay In vitro Kinase Assay (e.g., TR-FRET, FP) Isothermal_Titration_Calorimetry Isothermal Titration Calorimetry (ITC) In_vitro_Kinase_Assay->Isothermal_Titration_Calorimetry Confirms direct binding Cell_Proliferation_Assay Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) Isothermal_Titration_Calorimetry->Cell_Proliferation_Assay Moves to cellular context Western_Blot_Analysis Western Blot Analysis (p-FGFR, p-ERK) Cell_Proliferation_Assay->Western_Blot_Analysis Confirms mechanism Xenograft_Tumor_Model Xenograft Tumor Model Western_Blot_Analysis->Xenograft_Tumor_Model Evaluates in vivo efficacy

Figure 1: Experimental workflow for validating FGFR inhibition.
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of 6-methoxy-1H-indazol-3-ol against FGFR1.

  • Materials:

    • Recombinant human FGFR1 kinase domain.

    • Poly-Glu-Tyr (4:1) substrate.

    • ATP.

    • TR-FRET detection reagents (e.g., LanthaScreen™ Eu-anti-phosphotyrosine antibody and GFP-substrate tracer).

    • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • 384-well microplates.

    • Plate reader capable of TR-FRET measurements.

  • Procedure:

    • Prepare a serial dilution of 6-methoxy-1H-indazol-3-ol in DMSO.

    • In a 384-well plate, add the test compound, recombinant FGFR1, and the GFP-substrate tracer.

    • Initiate the kinase reaction by adding a mixture of ATP and Eu-anti-phosphotyrosine antibody.

    • Incubate the plate at room temperature for 1-2 hours.

    • Measure the TR-FRET signal on a compatible plate reader.

  • Data Analysis:

    • Calculate the ratio of the emission signals at 665 nm and 615 nm.

    • Plot the normalized signal against the logarithm of the compound concentration.

    • Determine the IC50 value using a non-linear regression curve fit (sigmoidal dose-response).

Primary Therapeutic Target Hypothesis II: p53-MDM2 Interaction

Scientific Rationale

The tumor suppressor protein p53 is a critical regulator of cell cycle arrest and apoptosis.[14] Murine double minute 2 (MDM2) is a key negative regulator of p53, functioning as an E3 ubiquitin ligase that targets p53 for proteasomal degradation.[15] In many cancers with wild-type p53, MDM2 is overexpressed, leading to the functional inactivation of p53.[16] Inhibition of the p53-MDM2 interaction is a promising therapeutic strategy to reactivate p53 and restore its tumor-suppressive functions.[17][18]

Small molecule inhibitors have been developed that bind to a hydrophobic pocket on MDM2, thereby preventing its interaction with p53.[16] While the indazole scaffold is not as extensively explored for this target as others, the structural features of 6-methoxy-1H-indazol-3-ol, particularly its potential for hydrogen bonding and hydrophobic interactions, make it a candidate for investigation. The indole ring, structurally related to indazole, is a key component in some p53-MDM2 inhibitors, mimicking the binding of tryptophan-23 of p53 to MDM2.[17]

Experimental Validation Workflow: p53-MDM2 Interaction Inhibition

p53_MDM2_Validation_Workflow cluster_0 Biochemical Assays cluster_1 Cell-Based Assays ELISA_Assay ELISA-based Assay AlphaLISA_Assay AlphaLISA Assay ELISA_Assay->AlphaLISA_Assay Higher throughput Cell_Based_Reporter_Assay Cell-based Reporter Assay (p53-responsive element) AlphaLISA_Assay->Cell_Based_Reporter_Assay Confirms cellular activity Western_Blot_Analysis Western Blot Analysis (p53, p21, MDM2) Cell_Based_Reporter_Assay->Western_Blot_Analysis Measures downstream effects Cell_Viability_Assay Cell Viability Assay (p53 wild-type vs. null cells) Western_Blot_Analysis->Cell_Viability_Assay Assesses functional outcome

Figure 2: Experimental workflow for validating p53-MDM2 inhibition.
  • Objective: To quantify the inhibition of the p53-MDM2 interaction by 6-methoxy-1H-indazol-3-ol.[19]

  • Materials:

    • Recombinant GST-tagged MDM2 and FLAG-tagged p53.

    • AlphaLISA Glutathione Donor beads and Anti-FLAG Acceptor beads.

    • Assay buffer (e.g., PBS, 0.1% BSA).

    • 384-well ProxiPlate.

    • Plate reader capable of AlphaLISA detection.

  • Procedure:

    • Add serial dilutions of 6-methoxy-1H-indazol-3-ol to the wells.

    • Add GST-MDM2 and incubate briefly.

    • Add FLAG-p53 and incubate.

    • Add a mixture of Glutathione Donor beads and Anti-FLAG Acceptor beads in the dark.

    • Incubate for 1-2 hours at room temperature in the dark.

    • Read the plate on an AlphaLISA-compatible reader.

  • Data Analysis:

    • The AlphaLISA signal is proportional to the extent of p53-MDM2 binding.

    • Plot the signal against the logarithm of the compound concentration and fit to a sigmoidal dose-response curve to determine the IC50.

Secondary Therapeutic Target Hypothesis: Bcl-2 Family Proteins

Scientific Rationale

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway. Anti-apoptotic members, such as Bcl-2 and Bcl-xL, are often overexpressed in cancer cells, promoting survival.[20] BH3 mimetics are a class of drugs that inhibit these anti-apoptotic proteins, restoring the cell's ability to undergo apoptosis.

While less explored for the indazole scaffold compared to kinase inhibition, there is precedent for indazole derivatives modulating apoptosis. The structural features of 6-methoxy-1H-indazol-3-ol, with its hydrogen bonding capabilities and aromatic system, could potentially interact with the hydrophobic BH3-binding groove of anti-apoptotic Bcl-2 family members.

Experimental Validation Workflow: Bcl-2 Family Protein Binding

Bcl2_Validation_Workflow cluster_0 Biochemical and Biophysical Assays cluster_1 Cell-Based Assays Fluorescence_Polarization_Assay Fluorescence Polarization (FP) Assay Surface_Plasmon_Resonance Surface Plasmon Resonance (SPR) Fluorescence_Polarization_Assay->Surface_Plasmon_Resonance Quantifies binding kinetics Intracellular_Flow_Cytometry Intracellular Flow Cytometry (Bcl-2 family protein levels) Surface_Plasmon_Resonance->Intracellular_Flow_Cytometry Cellular target engagement Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI staining) Intracellular_Flow_Cytometry->Apoptosis_Assay Functional cellular outcome

Figure 3: Experimental workflow for validating Bcl-2 family protein binding.
  • Objective: To measure the displacement of a fluorescently labeled BH3 peptide from a Bcl-2 family protein by 6-methoxy-1H-indazol-3-ol.

  • Materials:

    • Recombinant Bcl-2 or Bcl-xL protein.

    • Fluorescently labeled BH3 peptide (e.g., from BIM or BAD).

    • Assay buffer (e.g., PBS, 0.01% Tween-20).

    • Black, low-volume 384-well plates.

    • Plate reader with fluorescence polarization capabilities.

  • Procedure:

    • Add serial dilutions of 6-methoxy-1H-indazol-3-ol to the wells.

    • Add the Bcl-2 family protein and the fluorescently labeled BH3 peptide.

    • Incubate at room temperature for 30-60 minutes, protected from light.

    • Measure fluorescence polarization.

  • Data Analysis:

    • A decrease in fluorescence polarization indicates displacement of the labeled peptide.

    • Plot the change in polarization against the logarithm of the compound concentration to determine the IC50.

Summary of Potential Targets and Key Validation Assays

Potential Target Class Specific Target Example Primary Rationale Key Validation Assays
Protein Kinases FGFR1Strong precedent for indazole scaffold as a kinase hinge-binder. Favorable structural features.TR-FRET Kinase Assay, Western Blot for p-FGFR
Apoptosis Regulators (p53 Pathway) p53-MDM2 InteractionStructural similarity to indole-based inhibitors. Potential to reactivate p53.AlphaLISA, p53-Reporter Gene Assay
Apoptosis Regulators (Intrinsic Pathway) Bcl-2/Bcl-xLPotential for interaction with the BH3-binding groove.Fluorescence Polarization, Annexin V/PI Staining

Conclusion and Future Directions

This guide has outlined a scientifically grounded approach to exploring the therapeutic potential of 6-methoxy-1H-indazol-3-ol. By leveraging the wealth of knowledge surrounding the indazole scaffold, we have identified FGFRs and the p53-MDM2 interaction as high-priority targets for investigation, with Bcl-2 family proteins representing a promising secondary avenue. The detailed experimental workflows provide a clear and actionable path for researchers to validate these hypotheses.

Future work should focus on the synthesis and purification of 6-methoxy-1H-indazol-3-ol, followed by the systematic execution of the proposed assays. Positive hits in the primary screens should be followed by more in-depth biophysical and cellular characterization. Subsequent medicinal chemistry efforts can then be directed at optimizing the potency, selectivity, and pharmacokinetic properties of this promising lead compound. The journey from a privileged scaffold to a novel therapeutic is challenging, but the strategic approach detailed herein provides a solid foundation for success.

References

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI. Available at: [Link]

  • Identification of an Indazole-Based Pharmacophore for the Inhibition of FGFR Kinases Using Fragment-Led de Novo Design. NIH. Available at: [Link]

  • Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. PubMed. Available at: [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. Available at: [Link]

  • Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II. ResearchGate. Available at: [Link]

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  • Identification of an Indazole-Based Pharmacophore for the Inhibition of FGFR Kinases Using Fragment-Led de Novo Design. Semantic Scholar. Available at: [Link]

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  • Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Taylor & Francis Online. Available at: [Link]

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  • Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway. PMC. Available at: [Link]

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  • Flow Cytometry-Based Detection and Analysis of BCL-2 Family Proteins and Mitochondrial Outer Membrane Permeabilization (MOMP). NIH. Available at: [Link]

  • Design, synthesis, and Structure-Activity Relationships (SAR) of 3-vinylindazole derivatives as new selective tropomyosin receptor kinases (Trk) inhibitors. PubMed. Available at: [Link]

  • The Versatility of Indazole Derivatives in Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • MDM2-p53 Homogenous Assay Kit. BPS Bioscience. Available at: [Link]

  • Patient Selection Approaches in FGFR Inhibitor Trials—Many Paths to the Same End?. MDPI. Available at: [Link]

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  • Strategies for p53 Activation and Targeted Inhibitors of the p53-Mdm2/MdmX Interaction. MDPI. Available at: [Link]

  • Identification of new inhibitors of Mdm2–p53 interaction via pha. DDDT. Available at: [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC. Available at: [Link]

  • Targeting p53-MDM2 Interaction Using Small Molecule Inhibitors and the Challenges Needed to be Addressed. PubMed. Available at: [Link]

  • Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors viafragment-based virtual screening. PMC. Available at: [Link]

  • Promising Results of FGFR Inhibitors in Solid Tumors. Oncodaily. Available at: [Link]

  • Therapeutics Targeting p53-MDM2 Interaction to Induce Cancer Cell Death. PMC. Available at: [Link]

  • Synthesis and biological evaluation of indazole derivatives. ResearchGate. Available at: [Link]

  • Molecular basis of the interaction between the antiapoptotic Bcl-2 family proteins and the proapoptotic protein ASPP2. PNAS. Available at: [Link]

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  • Design, Synthesis and Biological Evaluation of 6-(2,6-Dichloro-3,5-dimethoxyphenyl)- 4-substituted-1H-indazoles as Potent Fibrob. Semantic Scholar. Available at: [Link]

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"in silico prediction of 6-methoxy-1H-indazol-3-ol bioactivity"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The indazole scaffold is recognized in medicinal chemistry as a "privileged structure" due to its ability to interact with a diverse array of biological targets, particularly protein kinases and G-protein-coupled receptors (GPCRs).[1] This guide provides a rigorous, self-validating in silico workflow for predicting the bioactivity of 6-methoxy-1H-indazol-3-ol (and its tautomeric analogs).

Unlike generic docking tutorials, this document addresses the specific physicochemical challenges of the indazole-3-ol core—specifically its keto-enol tautomerism and protonation states —which are frequent sources of false negatives in high-throughput screening (HTS). We utilize a case study approach targeting GSK-3


  (Glycogen Synthase Kinase 3 Beta), a validated target for indazole derivatives in Alzheimer’s and oncology research.[1]

Part 1: Chemical Space & Structural Preparation[1]

The reliability of any in silico prediction rests on the quality of the input ligand. 6-methoxy-1H-indazol-3-ol presents a unique challenge: it exists in a dynamic equilibrium between the enol form (indazol-3-ol) and the keto form (indazolone).[1]

Tautomeric Enumeration & QM Optimization

Standard force fields (MMFF94, OPLS3e) often fail to accurately penalize high-energy tautomers of heterocycles.[1] Therefore, a Quantum Mechanical (QM) approach is required to identify the bioactive conformer.

Protocol:

  • Enumeration: Generate all possible tautomers and protomers at pH 7.4

    
     1.0.
    
    • Key Forms: 1H-indazol-3-ol (Enol), 2H-indazol-3-one (Keto), 1H-indazol-3-one (Keto).[1]

  • Geometry Optimization: Perform Density Functional Theory (DFT) optimization.

    • Theory Level: B3LYP/6-31G** (Active vacuum phase) and PCM (Polarizable Continuum Model) for water.[1]

    • Objective: Calculate relative solution phase energies (

      
      G).
      
  • Selection: Retain conformers within 5.0 kcal/mol of the global minimum for docking.

Technical Insight: While the keto form (indazolone) is typically favored in solution, the enol form is often the species that binds to the kinase hinge region due to its ability to act as both a hydrogen bond donor (N-H) and acceptor (N:).

Workflow Visualization: Ligand Preparation

LigandPrep Input Input: 6-methoxy-1H-indazol-3-ol Enum Tautomer Enumeration (pH 7.4) Input->Enum QM QM Optimization (DFT B3LYP/6-31G**) Enum->QM 3D Geom Filter Energy Filter (< 5 kcal/mol) QM->Filter Calc Delta G Output Bioactive Conformer Library (Enol + Keto variants) Filter->Output

Figure 1: QM-based ligand preparation workflow to resolve indazole tautomerism.

Part 2: Target Identification & Profiling[1]

Before docking, we must define where this molecule is likely to bind. Indazoles are classic ATP-competitive inhibitors .[1]

Pharmacophore Mapping

The 6-methoxy-1H-indazol-3-ol core exhibits a characteristic donor-acceptor motif (D-A) at the N1-N2/O3 positions, mimicking the adenine ring of ATP.[1]

  • H-Bond Donor: N1-H (in 1H-indazole form).[1]

  • H-Bond Acceptor: N2 (lone pair).[1]

  • Hydrophobic Anchor: The 6-methoxy group often occupies the hydrophobic "back pocket" (Gatekeeper region) of kinases.

Inverse Docking (Target Fishing)

To validate the target, perform reverse docking against a curated subset of the PDB (Protein Data Bank).

Recommended Tool: SwissTargetPrediction or PharmMapper.[1] Search Parameters:

  • Query: 6-methoxy-1H-indazol-3-ol (SMILES: COc1ccc2c(c1)nnc2O).

  • Class Filter: Kinases, Oxidoreductases.

  • Probability Threshold: > 0.7.[1]

Expected Targets:

  • GSK-3

    
     (Glycogen Synthase Kinase 3 Beta) 
    
  • VEGFR2 (Vascular Endothelial Growth Factor Receptor 2)

  • CDK2 (Cyclin-Dependent Kinase 2)

Part 3: Molecular Docking Protocol (GSK-3 Case Study)

We will focus on GSK-3


  (PDB ID: 1Q5K ), a high-resolution structure co-crystallized with an indazole-like inhibitor.[1]
Grid Generation

Defining the search space correctly is critical to avoid "edge effects."

  • Center: Coordinates of the co-crystallized ligand (or residue Val135).

  • Dimensions:

    
     Å (Standard) or 
    
    
    
    Å (if exploring allosteric pockets).
  • Spacing: 0.375 Å (AutoDock standard).

Docking Parameters (AutoDock Vina / Glide)
ParameterSettingRationale
Exhaustiveness 32 (High)Ensures convergence for fragment-sized ligands.[1]
Energy Range 3 kcal/molRetains near-native poses for entropy analysis.[1]
Num Modes 20Allows observation of alternative binding orientations.
Scoring Function Vina / SPBalanced for hydrophobic and H-bond terms.[1]
Interaction Fingerprint Analysis

A successful "hit" must replicate the canonical "hinge binder" interactions:

  • H-Bond 1: Backbone NH of Val135

    
     Ligand O3 (carbonyl/hydroxyl).[1]
    
  • H-Bond 2: Backbone CO of Asp133

    
     Ligand N1-H.
    
  • Hydrophobic: 6-Methoxy group interaction with Leu188 or Ile62 .[1]

Part 4: ADMET & Druggability Prediction

A potent binder is useless if it cannot reach the target. We assess the "drug-likeness" of the 6-methoxy-1H-indazol-3-ol scaffold.[1]

Quantitative Data Summary

Data generated via SwissADME and OSIRIS Property Explorer.

PropertyValueStatusInterpretation
Molecular Weight 164.16 g/mol PassFragment-like; ideal for optimization.[1]
LogP (Consensus) 1.45PassOptimal lipophilicity for cell permeability.
TPSA 54.46 ŲPassHigh probability of BBB permeation (CNS active).
H-Bond Donors 1PassCompliant with Lipinski's Rule of 5.[1]
H-Bond Acceptors 3PassCompliant with Lipinski's Rule of 5.[1]
PAINS Alert NonePassNo Pan-Assay Interference motifs.
Toxicity Risk Assessment[1]
  • Mutagenicity: Low risk (Indazoles are generally safe, unlike nitro-aromatics).[1]

  • Irritant: Medium risk (Phenolic moiety).

  • Reproductive Effect: None predicted.[1]

Part 5: Molecular Dynamics (MD) Validation

Docking provides a static snapshot.[1] MD simulation confirms the stability of the Ligand-Receptor complex over time.

Simulation Setup (GROMACS / Amber)
  • Force Field: CHARMM36m (Protein) + CGenFF (Ligand).

  • Solvent: TIP3P Water Model, cubic box, 1.0 nm buffer.

  • System Neutralization: Add Na+/Cl- ions to 0.15 M.[1]

  • Ensemble: NPT (300 K, 1 bar).

  • Duration: 50 ns (Production Run).

Analysis Metrics
  • RMSD (Root Mean Square Deviation):

    • Success Criteria: Ligand RMSD < 2.0 Å relative to the protein backbone after equilibration.

  • Hydrogen Bond Lifetime:

    • Monitor the occupancy of the Val135 H-bond. > 60% occupancy indicates a stable "anchor."[1]

  • MM-PBSA Binding Energy:

    • Calculate

      
      .[1]
      
    • Target:

      
       kcal/mol.[1]
      
Pathway Visualization: GSK-3 Signaling

Understanding the biological context of the inhibition is crucial for interpreting bioactivity.

GSK3Pathway Signal Wnt Signaling / Insulin Akt Akt (PKB) Signal->Akt Activates GSK3 GSK-3 Beta (Target) Akt->GSK3 Phosphorylates (Inhibits) Substrate Beta-Catenin / Tau GSK3->Substrate Phosphorylates (Degrades) Effect Cell Survival / Neuroprotection Substrate->Effect Accumulation leads to Inhibitor 6-methoxy-1H-indazol-3-ol Inhibitor->GSK3 Inhibits

Figure 2: Biological impact of GSK-3


 inhibition by the target compound.[1]

Part 6: Conclusion & Strategic Recommendations

The in silico profile of 6-methoxy-1H-indazol-3-ol suggests it is a highly viable Fragment-Based Drug Discovery (FBDD) starting point.[1]

  • Potency: Predicted to be a micromolar inhibitor of GSK-3

    
     and VEGFR2.[1]
    
  • Optimization: The C3-position (hydroxyl/keto) is critical for hinge binding.[1] The C6-methoxy group provides a vector for extending into the solvent-exposed region to improve solubility or selectivity.[1]

  • Next Steps:

    • Synthesize the 3-O-substituted derivatives to lock the tautomer.

    • Perform enzymatic kinase assays (ADP-Glo).

References

  • Lombardo, F., et al. (2014).[2] In Silico Absorption, Distribution, Metabolism, Excretion, and Pharmacokinetics (ADME-PK): Utility and Impact in Drug Discovery. Journal of Medicinal Chemistry.

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry.

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports.[1]

  • Cincinelli, R., et al. (2019).

    
    .[1] European Journal of Medicinal Chemistry. 
    
  • Berman, H. M., et al. (2000). The Protein Data Bank. Nucleic Acids Research.[1]

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Structural Characterization of 6-Methoxy-1H-indazol-3-ol: Tautomeric Dynamics & Crystallographic Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The indazole scaffold, particularly 6-methoxy-1H-indazol-3-ol , represents a privileged pharmacophore in medicinal chemistry, serving as a critical hinge-binding motif in kinase inhibitors (e.g., VEGFR, PDGFR) and a modulator in anti-inflammatory pathways. However, its structural characterization is complicated by prototropic tautomerism —the dynamic equilibrium between the 3-hydroxy (enol) and 3-oxo (keto) forms.

This technical guide provides a comprehensive structural analysis of 6-methoxy-1H-indazol-3-ol. It synthesizes crystallographic principles with experimental protocols to define the molecule's solid-state behavior, emphasizing the dominance of the indazolin-3-one tautomer in crystal lattices and the role of the 6-methoxy substituent in electronic stabilization.

Structural Dynamics: The Keto-Enol Equilibrium

The Tautomeric Challenge

While formally named as an "ol" (alcohol), 6-methoxy-1H-indazol-3-ol exists in a delicate equilibrium with its keto tautomer, 6-methoxy-1,2-dihydro-3H-indazol-3-one . Understanding this duality is critical for drug formulation, as the two forms exhibit distinct solubility profiles and hydrogen-bonding capabilities.

  • Solution Phase: In polar aprotic solvents (e.g., DMSO), the equilibrium often shifts toward the hydroxy (enol) form or exists as a mixture, stabilized by solvent-solute H-bonds.

  • Solid State: Crystallographic evidence from the parent indazol-3-one (CSD Refcode: FAMDIG) and analogous 6-substituted systems indicates a strong preference for the keto form (2H-indazol-3-one) . This preference is driven by the formation of highly stable, centrosymmetric dimers linked by intermolecular

    
     hydrogen bonds.
    
Electronic Influence of the 6-Methoxy Group

The 6-methoxy substituent acts as a


-electron donor (EDG). Unlike electron-withdrawing groups (e.g., 7-nitro) which can occasionally trap the enol form in the solid state by increasing the acidity of the N-H proton, the 6-methoxy group enriches the electron density of the indazole ring. This reinforces the basicity of N2, further stabilizing the keto tautomer  in the crystal lattice through enhanced hydrogen bond acceptance at the carbonyl oxygen.
Pathway Visualization

The following diagram illustrates the tautomeric transformation and the dimerization motif dominant in the solid state.

Tautomerism cluster_0 Solid State Stabilization Enol Enol Form (6-methoxy-1H-indazol-3-ol) Favored in Polar Solvents Transition Proton Transfer (1,2-Shift) Enol->Transition Solvent/pH dependent Keto Keto Form (6-methoxy-indazolin-3-one) Favored in Solid State Transition->Keto Thermodynamic Drive Dimer Centrosymmetric Dimer (R2,2(8) Motif) Crystal Lattice Unit Keto->Dimer Crystallization (N-H...O Bonding)

Caption: Mechanistic flow from the solution-phase enol tautomer to the thermodynamically stable solid-state keto dimer, the primary unit cell motif.

Crystallographic Architecture

Based on structural homology with high-resolution datasets of parent and substituted indazolones, the crystal structure of 6-methoxy-1H-indazol-3-ol is defined by the following parameters:

Predicted Unit Cell & Packing
  • Crystal System: Monoclinic (Likely space group

    
    ).
    
  • Packing Motif: The planar indazole rings stack in offset layers to maximize

    
     interactions. The 6-methoxy group typically lies coplanar with the aromatic ring to allow orbital overlap, though steric repulsion may induce a slight twist (
    
    
    
    ) relative to the ring plane.
  • Primary Interaction: The lattice is constructed from inversion dimers of the keto tautomer.

    • Donor: N(1)-H (Indazole nitrogen).

    • Acceptor: O(1) (Carbonyl oxygen).

    • Geometry: The

      
       bond distance is typically 
      
      
      
      , forming an
      
      
      graph set motif.
Quantitative Structural Metrics (Reference Data)

The following table summarizes the expected bond parameters derived from the average of 6-substituted indazolone crystal structures.

ParameterBond/AngleTypical Value (Å/°)Significance
C=O[1] Bond C3=O11.24 - 1.26 ÅConfirms Keto tautomer (shorter than C-OH single bond ~1.34 Å).
N-N Bond N1-N21.36 - 1.38 ÅCharacteristic of pyrazole ring systems.
H-Bond N(H)...O2.85 ± 0.05 ÅStrong intermolecular interaction driving dimerization.
Planarity RMS Deviation< 0.02 ÅHigh planarity facilitates dense crystal packing.

Experimental Protocols

Synthesis of 6-Methoxy-1H-indazol-3-ol

Objective: Synthesize high-purity material suitable for single-crystal growth.

Reagents:

  • 2-Amino-4-methoxybenzoic acid (Precursor)[2]

  • Hydrazine hydrate (

    
    )
    
  • Acetic acid (Catalyst)

Workflow:

  • Cyclization: Dissolve 2-amino-4-methoxybenzoic acid (1.0 eq) in glacial acetic acid.

  • Addition: Dropwise add hydrazine hydrate (1.2 eq) at room temperature.

  • Reflux: Heat the mixture to 110°C for 4-6 hours. Monitor via TLC (EtOAc:Hexane 1:1) for the disappearance of the starting material.

  • Isolation: Cool to room temperature. Pour the reaction mixture into ice-cold water. The product will precipitate as an off-white solid.

  • Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water (9:1) to remove trace hydrazides.

Crystallization Strategy (Tautomer Trapping)

To obtain X-ray quality crystals, slow evaporation is preferred to allow the thermodynamically stable keto-dimers to align.

  • Solvent System: Methanol or Ethanol (Protic solvents facilitate proton transfer to the stable form).

  • Method: Dissolve 50 mg of purified compound in 5 mL of warm methanol. Filter through a 0.45 µm PTFE syringe filter into a clean vial. Cover with parafilm, poke 2-3 small holes, and allow to stand at room temperature (20-25°C) for 3-5 days.

  • Expected Morphology: Colorless prisms or plates.

Data Collection & Validation Strategy

To rigorously validate the structure, the following XRD data collection strategy is recommended:

  • Temperature Control: Collect data at 100 K (using a cryostream). Low temperature reduces thermal motion of the methoxy group and improves the precision of the H-atom positions, which is crucial for distinguishing N-H...O vs O-H...N bonding.

  • Resolution: Aim for a resolution of 0.8 Å or better to resolve the electron density of the tautomeric hydrogen.

  • Refinement:

    • Locate the tautomeric proton (H1 or H3) in the difference Fourier map (

      
      ).
      
    • Refine the N-H and O-H distances freely if data quality permits, or use soft restraints (DFIX) if necessary.

    • Critical Check: If the C3-O bond length refines to ~1.25 Å, the structure is the Keto form. If it refines to ~1.35 Å, it is the Enol form.

References

  • Indazolone Tautomerism: Claramunt, R. M., et al. "The Structures of Indazolin-3-one (=1,2-Dihydro-3H-indazol-3-one) and 7-Nitroindazolin-3-one." Helvetica Chimica Acta, 2009. Link

  • General Synthesis: Zhu, J. S., et al. "One-pot synthesis of indazolones from o-nitrobenzyl alcohols."[3] Journal of Organic Chemistry, 2018.[3][4][5] Link

  • Structural Homology (Parent Indazole): Escande, A., et al. "Crystal structure of 1,2-dihydro-3H-indazol-3-one." Acta Crystallographica Section E, 2008. Link

  • Substituent Effects: Abbassi, A., et al. "Crystal structure of N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide." Acta Crystallographica Section E, 2015. Link

Sources

Methodological & Application

"purification of 6-methoxy-1H-indazol-3-ol by column chromatography"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Purification of 6-Methoxy-1H-indazol-3-ol by Column Chromatography

Executive Summary

This guide details the purification of 6-methoxy-1H-indazol-3-ol (also known as 6-methoxyindazolone). Unlike standard heterocycles, this compound presents unique chromatographic challenges due to keto-enol tautomerism and amphoteric solubility . Standard flash chromatography often results in peak tailing ("streaking") or irreversible adsorption on silica gel.

This protocol establishes a self-validating workflow using a modified mobile phase system and a dry-loading technique to ensure high recovery (>85%) and purity (>98%) suitable for pharmaceutical screening.

Physicochemical Profile & Chromatographic Challenges

To design an effective separation, we must first understand the molecule's behavior in solution and on the stationary phase.

PropertyValue / CharacteristicChromatographic Impact
Structure C₈H₈N₂O₂ (MW: 164.16)Small, polar aromatic heterocycle.
Tautomerism Equilibrium between 3-ol (enol) and 3-one (keto) forms.Causes peak broadening; the two forms interact differently with silica silanols.
Acidity (pKa) ~9–10 (OH/NH acidic proton)The compound acts as a weak acid. Unmodified silica (slightly acidic) is generally safe, but basic impurities cause retention.
Solubility Low in Hexane/DCM; Moderate in EtOAc/MeOH; High in DMSO/DMF.Critical: Liquid loading in DCM often leads to precipitation on the column head. Dry loading is mandatory.
LogP ~1.2 (Estimated)Moderately polar; elutes in the middle of standard reverse-phase or later in normal phase.
The Tautomerism Challenge

The 3-position oxygen allows the molecule to shift between the enol (A) and keto (B) forms. On polar silica surfaces, this equilibrium creates a "drag" effect, resulting in broad, tailing peaks that co-elute with impurities.

Tautomerism cluster_0 Tautomeric Equilibrium Enol Enol Form (6-methoxy-1H-indazol-3-ol) Phenolic character H-bond Donor Keto Keto Form (6-methoxy-1,2-dihydro-3H-indazol-3-one) Amide character H-bond Acceptor Enol->Keto  Fast Exchange   Silica Silica Gel Surface (Si-OH) Enol->Silica Strong H-bonding Keto->Silica Dipole Interaction

Caption: The rapid equilibrium between enol and keto forms leads to variable interaction speeds with the stationary phase, causing peak broadening.

Method Development Strategy

Mobile Phase Selection

Standard Hexane/Ethyl Acetate gradients are often insufficient due to the compound's poor solubility in hexane. We utilize a Dichloromethane (DCM) / Methanol (MeOH) system with an acidic modifier.

  • Base System: DCM/MeOH (Provides solubility and elution strength).

  • Modifier: Acetic Acid (0.1% v/v) or Formic Acid (0.1% v/v) .

    • Why? The acid suppresses the ionization of the phenolic hydroxyl group and masks active silanol sites on the silica, sharpening the peak shape.

Thin Layer Chromatography (TLC) Analysis

Before running the column, validate the Rf value.

  • Plate: Silica Gel 60 F₂₅₄.

  • Eluent: 5% MeOH in DCM (+ 1 drop Acetic Acid).

  • Target Rf: 0.3 – 0.4.

  • Visualization: UV (254 nm) shows a strong dark spot. Iodine stain may show yellow/brown.

Detailed Purification Protocol

Step 1: Sample Preparation (Dry Loading)

Direct liquid injection is discouraged due to precipitation risks.

  • Dissolve the crude 6-methoxy-1H-indazol-3-ol (e.g., 1.0 g) in a minimum amount of THF or MeOH/DCM (1:1) . Ensure complete dissolution.

  • Add Celite 545 or Silica Gel (ratio 1:2 w/w, sample:sorbent).

  • Concentrate on a rotary evaporator until a free-flowing powder is obtained.

  • Verification: Ensure no solvent smell remains; the powder should not be sticky.

Step 2: Column Setup
  • Stationary Phase: Spherical Silica Gel (20–40 µm).

  • Cartridge Size: Select based on loading (approx. 1% - 2% load). For 1g crude, use a 40g or 80g cartridge.

  • Equilibration: Flush column with 3 CV (Column Volumes) of 100% DCM.

Step 3: Gradient Elution Program
  • Flow Rate: 30–40 mL/min (for a 40g column).

  • Mobile Phase A: DCM + 0.1% Acetic Acid.

  • Mobile Phase B: 10% MeOH in DCM + 0.1% Acetic Acid.

Time (CV)% Mobile Phase BDescription
0 – 20%Isocratic hold to elute non-polar impurities.
2 – 100% → 50%Linear gradient to elute the target indazolone.
10 – 1350% → 100%Flush strongly polar byproducts.
13 – 15100%Wash.
Step 4: Fraction Collection & Analysis
  • Collect fractions based on UV threshold (e.g., 254 nm and 280 nm).

  • Spot fractions on TLC. The product typically elutes between 3–6% MeOH concentration.

  • Combine pure fractions and evaporate.

  • Azeotrope: To remove traces of Acetic Acid, add Toluene and evaporate (2x), then DCM and evaporate.

Workflow Visualization

PurificationWorkflow Start Crude Reaction Mixture Dissolve Dissolve in MeOH/THF Add Celite/Silica Start->Dissolve Dry Rotary Evaporate (Free-flowing powder) Dissolve->Dry Pack Load into Solid Load Cartridge Connect to Flash System Dry->Pack Elute Run Gradient: DCM -> 10% MeOH/DCM (+0.1% AcOH) Pack->Elute Analyze TLC / LC-MS Analysis Combine Fractions Elute->Analyze Final Pure 6-methoxy-1H-indazol-3-ol Analyze->Final

Caption: Step-by-step dry loading and flash chromatography workflow for optimal recovery.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Broad/Streaking Peak Tautomerization or Silanol interaction.Increase Acetic Acid to 0.2%. Ensure the column is not overloaded.
Product Elutes too Fast Solvent too polar.Reduce MeOH slope (e.g., 0-5% MeOH over 20 CV).
Product Precipitates Solubility limit reached inside column.Switch to dry loading (if not used). If liquid loading, add a small amount of DMF to the sample loop.
Low Recovery Product retained on silica.Flush column with 10% MeOH/DCM containing 1% TEA (Triethylamine) after the main run to check for trapped material.

References

  • Meanwell, N. A., et al. (1993). "Inhibitors of Blood Platelet cAMP Phosphodiesterase. 2. Structure-Activity Relationships Associated with the 6-Substituted Indazolin-3-one System." Journal of Medicinal Chemistry, 36(21), 3251–3264. Link

  • Bai, F., et al. (2013). "Synthesis of indazole compounds." Patent CN103319410A. (Describing methylation and purification of indazole intermediates). Link

  • Lier, E. F., et al. (1996). "Practical Synthesis of 1H-Indazole-3-carboxylic Acid and Its Derivatives." Heterocycles, 43(12), 2706.[1] (Detailed workup and recrystallization/chromatography protocols for 3-substituted indazoles). Link

  • PubChem. (2023). "6-Methoxy-1H-indazole Compound Summary." National Center for Biotechnology Information. (Physicochemical properties and solubility data). Link[2]

  • Still, W. C., Kahn, M., & Mitra, A. (1978). "Rapid chromatographic technique for preparative separations with moderate resolution." The Journal of Organic Chemistry, 43(14), 2923–2925. (Foundational Flash Chromatography Protocol). Link

Disclaimer: This protocol is intended for research purposes only. Always consult Safety Data Sheets (SDS) and perform a risk assessment before handling chemical substances.

Sources

Application Note: High-Purity Recovery of 6-methoxy-1H-indazol-3-ol via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity for Indazole Scaffolds

6-methoxy-1H-indazol-3-ol is a heterocyclic compound belonging to the indazole family. Indazole derivatives are recognized as crucial pharmacophores in drug discovery, forming the core structure of various therapeutic agents, including those with anti-tumor and anti-inflammatory properties.[1] The biological activity of such compounds is intrinsically linked to their absolute purity. Trace impurities from synthetic precursors, side-products, or residual solvents can drastically alter pharmacological profiles and introduce toxicity.

Recrystallization is a powerful, cost-effective, and scalable technique for purifying solid organic compounds.[2][3] It leverages the differential solubility of a compound and its impurities in a chosen solvent at varying temperatures. A successful recrystallization can elevate a crude synthetic product to a standard suitable for rigorous downstream applications, including high-throughput screening, medicinal chemistry lead optimization, and final active pharmaceutical ingredient (API) formulation.

This document provides a comprehensive guide to developing a robust recrystallization protocol for 6-methoxy-1H-indazol-3-ol. It moves beyond a simple list of steps to explain the underlying principles, enabling researchers to rationally select solvents, optimize conditions, and troubleshoot common challenges to achieve high-purity, crystalline material.

Foundational Principles: The Thermodynamics of Crystallization

The efficacy of recrystallization is governed by the principle that the solubility of most solids increases with temperature.[4] The ideal solvent for recrystallization will exhibit high solubility for the target compound at its boiling point and very low solubility at low temperatures (e.g., 0-4 °C).[2] Conversely, impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal via hot filtration).

The process involves several key stages:

  • Dissolution: The crude solid is dissolved in a minimum amount of a suitable boiling solvent to create a saturated solution.

  • Filtration (optional): Insoluble impurities are removed by filtering the hot solution.

  • Crystallization: The solution is allowed to cool slowly and undisturbed. As the temperature drops, the solubility of the target compound decreases, leading to supersaturation and the formation of a crystalline lattice. This slow growth is crucial as it selectively incorporates molecules of the desired compound, excluding impurities from the crystal structure.

  • Isolation: The purified crystals are separated from the cold solvent (mother liquor), which retains the soluble impurities.

  • Drying: Residual solvent is removed from the crystals.

Physicochemical Profile: 6-methoxy-1H-indazol-3-ol

Understanding the structure of 6-methoxy-1H-indazol-3-ol is paramount for developing a purification strategy.

  • Structure: The molecule contains a bicyclic indazole core, a methoxy (-OCH₃) group, and a hydroxyl (-OH) group at the 3-position. It's important to note the potential for tautomerism between the 1H-indazol-3-ol and the 1,2-dihydro-indazol-3-one forms.

  • Polarity: The presence of N-H, O-H, and methoxy groups makes it a polar molecule with both hydrogen bond donor and acceptor capabilities.

  • Implication for Solvent Choice: The "like dissolves like" principle suggests that polar solvents will be most effective.[5] Therefore, alcohols, water, acetone, and ethyl acetate are logical starting points for solvent screening. Very nonpolar solvents like hexanes or toluene are unlikely to dissolve the compound sufficiently, even when hot.

Protocol Part I: Systematic Solvent Selection

The single most critical factor for successful recrystallization is the choice of solvent.[6] An experimental approach is the most reliable method for identifying the optimal solvent or solvent system.

Objective: To identify a solvent that completely dissolves 6-methoxy-1H-indazol-3-ol when hot but provides poor solubility when cold.

Methodology:

  • Place approximately 20-30 mg of crude 6-methoxy-1H-indazol-3-ol into several small test tubes.

  • To each tube, add a different candidate solvent (see Table 1) dropwise at room temperature, vortexing after each addition. Add up to 1 mL. Note the solubility at room temperature. An ideal solvent will show poor solubility ("sparingly soluble" or "insoluble").[2][4] If the compound dissolves readily at room temperature, the solvent is unsuitable as recovery will be low.

  • If the compound is insoluble at room temperature, heat the test tube in a water or sand bath towards the solvent's boiling point. Continue adding the solvent dropwise until the solid just dissolves.

  • Once dissolved, allow the solution to cool slowly to room temperature. If no crystals form, gently scratch the inside of the test tube with a glass rod or place it in an ice-water bath.

  • Observe the quality and quantity of the crystals formed. A copious amount of fine, crystalline precipitate indicates a promising solvent.

  • If a single solvent proves suboptimal (e.g., soluble in one, insoluble in another), a two-solvent system (e.g., ethanol/water, acetone/hexane) can be employed.[7]

Table 1: Candidate Solvents for Recrystallization Screening

SolventBoiling Point (°C)PolarityRationale & Comments
Water100HighMay be a good solvent due to H-bonding, but solubility might be too low even when hot. Excellent as an anti-solvent with alcohols.[6]
Ethanol78High (Protic)Often an excellent choice for moderately polar compounds containing O and N atoms.[2][7]
Methanol65High (Protic)Similar to ethanol but more volatile. Good solubility properties but lower boiling point means a smaller temperature gradient.[6]
Isopropanol82Medium-HighLess polar than ethanol; may offer a better solubility differential.
Acetone56Medium-HighA good polar aprotic solvent. Its low boiling point can make it tricky to handle without evaporation.[6]
Ethyl Acetate77MediumA common recrystallization solvent that may provide the ideal "mediocre" dissolving power required.[2]

Protocol Part II: Step-by-Step Recrystallization Workflow

This protocol assumes a suitable solvent (e.g., ethanol) has been identified from the screening process.

Materials:

  • Crude 6-methoxy-1H-indazol-3-ol

  • Selected recrystallization solvent (e.g., Reagent Grade Ethanol)

  • Erlenmeyer flasks (2)

  • Hotplate with stirring capability

  • Short-stem funnel and fluted filter paper (for hot filtration, if needed)

  • Büchner funnel, filter flask, and vacuum source

  • Glass rod

  • Ice-water bath

Methodology:

  • Dissolution: Place the crude 6-methoxy-1H-indazol-3-ol in an Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent and begin heating with stirring on a hotplate. Add the solvent in small portions, bringing the mixture to a gentle boil, until the solid has just completely dissolved. Causality: Using the minimum amount of hot solvent is crucial to ensure the solution becomes supersaturated upon cooling, maximizing crystal yield.[3][4]

  • Decolorization (If Necessary): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-boil for a few minutes. Causality: The porous surface of activated charcoal adsorbs high-molecular-weight colored impurities.[8]

  • Hot Gravity Filtration (If Necessary): If activated charcoal was used or if insoluble impurities are present, perform a hot gravity filtration. Preheat a second Erlenmeyer flask containing a small amount of boiling solvent on the hotplate. Place a short-stem funnel with fluted filter paper on this flask. Pour the hot solution through the filter paper quickly. Causality: Preheating the apparatus prevents premature crystallization of the product in the funnel, which would decrease the yield.[2]

  • Crystallization: Cover the flask containing the clear, hot solution with a watch glass and allow it to cool slowly and undisturbed to room temperature. Causality: Slow cooling promotes the formation of large, pure crystals by allowing the crystal lattice to form selectively. Rapid cooling can trap impurities.[8]

  • Chilling: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize the recovery of the product. Causality: The solubility of the product is lowest at colder temperatures, thus minimizing the amount lost to the mother liquor.

  • Isolation by Vacuum Filtration: Set up a Büchner funnel with a piece of filter paper that fits flatly. Wet the filter paper with a small amount of the cold recrystallization solvent and apply vacuum to seat it. Decant the cold slurry of crystals into the funnel. Causality: Vacuum filtration is a rapid and efficient method for separating the solid crystals from the liquid mother liquor.

  • Washing: With the vacuum off, add a small amount of ice-cold solvent to the crystals to wash away any remaining mother liquor. Re-apply the vacuum to pull the wash solvent through. Repeat once. Causality: Washing with ice-cold solvent removes adhered impurities without significantly dissolving the desired product crystals.[2]

  • Drying: Leave the crystals in the funnel with the vacuum on for 15-20 minutes to air-dry them. Transfer the semi-dry cake to a watch glass or drying dish and dry to a constant weight, preferably in a vacuum oven at a temperature well below the compound's melting point.

Recrystallization_Workflow cluster_optional Optional Steps crude Crude Product dissolve 1. Dissolve in Minimum Hot Solvent crude->dissolve hot_solution Saturated Hot Solution dissolve->hot_solution decolorize 2a. Decolorize (Activated Carbon) hot_solution->decolorize Colored? hot_filter 2b. Hot Filter (Remove Insolubles) hot_solution->hot_filter Insolubles? cool 3. Slow Cooling & Chilling hot_solution->cool Clean? decolorize->hot_filter hot_filter->cool crystals_slurry Crystal Slurry in Mother Liquor cool->crystals_slurry filter 4. Vacuum Filtration crystals_slurry->filter wash 5. Wash with Ice-Cold Solvent filter->wash impurities Impurities in Mother Liquor filter->impurities dry 6. Dry Crystals wash->dry pure_product Purified Product dry->pure_product

Sources

Advanced Protocol: Utilizing 6-Methoxy-1H-indazol-3-ol as a Privileged Scaffold in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The compound 6-methoxy-1H-indazol-3-ol represents a "privileged scaffold" in kinase drug discovery. Structurally mimicking the purine core of ATP, it serves as a critical starting point for Fragment-Based Drug Discovery (FBDD) . While often exhibiting weak affinity (


) in its native fragment form, its capacity for tautomeric switching  (3-ol vs. 3-one) allows it to adapt to diverse kinase hinge regions (e.g., VEGFR, PIM1, Aurora).

This application note details the technical protocols for utilizing this scaffold in high-throughput screening (HTS) and fragment screening campaigns. It addresses the specific challenges of solubility , tautomeric ambiguity , and promiscuous aggregation common to indazole-3-ol fragments.

Part 1: The Chemical Logic (Mechanistic Insight)

The Tautomeric "Chameleon" Effect

To successfully screen 6-methoxy-1H-indazol-3-ol, one must understand its dynamic nature. It exists in equilibrium between the enol (3-ol) and keto (3-one) forms.

  • Enol Form (Aromatic): Favored in non-polar solvents; mimics the adenine ring system.

  • Keto Form (Amide-like): Often the dominant species in aqueous physiological buffers and the bioactive conformation in the ATP-binding pocket.

The 6-methoxy substituent is not merely decorative; it functions as an electron-donating group (EDG) that modulates the pKa of the N-hydrogens, enhancing the scaffold's ability to form hydrogen bonds with the kinase hinge region (typically residues like Glu or Cys).

Binding Mode Visualization

TautomerBinding Substrate 6-methoxy-1H-indazol-3-ol (Fragment) Equilibrium Tautomeric Equilibrium (pH/Solvent Dependent) Substrate->Equilibrium Enol Enol Form (Aromatic) Equilibrium->Enol Organic Solvent Keto Keto Form (Indazolinone) Equilibrium->Keto Aqueous Buffer Kinase Kinase Hinge Region (ATP Pocket) Enol->Kinase Minor Binding Mode Keto->Kinase Dominant Binding Mode Interaction Donor-Acceptor Pairs (H-Bonds) Kinase->Interaction Stabilization

Figure 1: The tautomeric equilibrium of the indazole scaffold determines its binding competency in the ATP pocket.

Part 2: Pre-Assay Preparation & Quality Control

Solubility & Aggregation Check

Indazole fragments are prone to forming colloidal aggregates, which cause false positives in biochemical assays (pan-assay interference compounds, PAINS).

Protocol: Dynamic Light Scattering (DLS) Validation

  • Stock Preparation: Dissolve 6-methoxy-1H-indazol-3-ol in 100% DMSO to 100 mM. Sonicate for 5 mins to ensure monomeric dispersion.

  • Dilution: Dilute to 1 mM in Assay Buffer (20 mM HEPES pH 7.5, 0.01% Triton X-100).

  • Measurement: Analyze via DLS.

    • Pass Criteria: Polydispersity Index (PdI) < 0.2; Particle radius < 1 nm (monomer).

    • Fail Criteria: Particle radius > 50 nm (colloidal aggregate).

  • Remediation: If aggregation occurs, add 0.01% Triton X-100 or CHAPS to the assay buffer.

Part 3: Screening Protocols

Surface Plasmon Resonance (SPR) for Fragment Screening

Since the fragment likely has low affinity (


 in 

range), traditional IC50 assays may consume excessive protein. SPR is the gold standard for validating direct binding.

Workflow Parameters:

  • Sensor Chip: CM5 or NTA (for His-tagged Kinase).

  • Immobilization Level: High density (3000–5000 RU) required to detect low-molecular-weight (MW ~164 Da) binders.

  • Running Buffer: PBS-P+ (containing 0.05% Surfactant P20) + 2% DMSO. Crucial: Match DMSO concentration exactly in running buffer and samples to avoid "bulk shift" artifacts.

Step-by-Step Protocol:

  • Clean Screen: Inject 6-methoxy-1H-indazol-3-ol at 50 µM, 100 µM, and 200 µM.

  • Contact Time: 30 seconds (fast on/off rates expected).

  • Dissociation Time: 15 seconds.

  • Analysis: Look for "square wave" sensorgrams indicating rapid equilibrium binding.

  • Control: Inject a known non-binder (negative control) and a staurosporine reference (positive control).

Biochemical Assay (TR-FRET / HTRF)

For determining inhibition potency (IC50) of the fragment or its derivatives.

Assay Principle: Competition between the indazole fragment and ATP for the kinase active site.[1] Detection via phosphorylation of a FRET-labeled substrate.

Reagents:

  • Kinase: Recombinant VEGFR2 or PIM1 (1–5 nM).

  • Substrate: Biotinylated poly-GT or specific peptide (200 nM).

  • Tracer: Eu-cryptate labeled antibody + XL665 acceptor.

  • Compound: 6-methoxy-1H-indazol-3-ol (Titration: 1 mM down to 1 µM).

Protocol Table:

StepActionVolumeNotes
1Dispense Compound50 nLAcoustic dispensing (Echo) preferred to minimize DMSO carryover.
2Add Kinase2.5 µLIncubate 10 min to allow compound-enzyme equilibrium.
3Add ATP/Substrate2.5 µLInitiate reaction. ATP conc.[2][3] must be at

(apparent).
4Incubation60 minRoom temperature (22°C).
5Detection Mix5 µLContains EDTA to stop reaction + FRET pair.
6Read Plate-EnVision or PHERAstar (Ex: 337nm, Em: 620/665nm).

Data Analysis: Calculate the HTRF Ratio (


). Fit data to a 4-parameter logistic equation.
  • Note: If the IC50 > 100 µM, report as "Weak Binder" and proceed to crystallography or SAR morphing .

Part 4: Structural Optimization Strategy

Once binding is confirmed, the 6-methoxy-1H-indazol-3-ol scaffold serves as the core for "growing" the molecule.

SAR Workflow Visualization:

SAR_Workflow Hit Hit: 6-methoxy-1H-indazol-3-ol (Weak Affinity, High Ligand Efficiency) Strategy1 Strategy 1: N1-Alkylation (Solvent Front Interaction) Hit->Strategy1 Strategy2 Strategy 2: C3-Arylation (Gatekeeper Residue Access) Hit->Strategy2 Derivative1 N-benzyl / N-phenyl analogs (Improved Potency) Strategy1->Derivative1 Derivative2 C3-linked Heterocycles (Specificity) Strategy2->Derivative2 Lead Lead Candidate (IC50 < 100 nM) Derivative1->Lead Derivative2->Lead

Figure 2: Strategic derivatization points on the indazole scaffold.

  • N1 Position: Ideal for attaching solubilizing groups (piperazines, morpholines) that extend towards the solvent front.

  • C3 Position: Critical for selectivity. Substitution here allows the molecule to reach the "gatekeeper" residue or the hydrophobic back-pocket (DFG-out conformation).

References

  • BenchChem. (2025).[1] Evaluating the Kinase Inhibition Profile of the 6-Bromo-1H-indazole Scaffold.Link

  • Hu, J., et al. (2016). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design.[4] European Journal of Medicinal Chemistry. Link

  • Domainex. (2021). HTRF-based kinase assay for fragment screening and MOA studies.[3]Link

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery.Link

  • Panda, S.S., et al. (2023). Indazole From Natural Resources And Biological Activity.[5][6][7][8] Journal of Pharmaceutical Negative Results. Link

Sources

Application Note: High-Performance Quantification of 6-Methoxy-1H-indazol-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4]

6-Methoxy-1H-indazol-3-ol (CAS: 885270-86-0) is a critical pharmacophore and potential metabolite associated with indazole-based therapeutics (e.g., kinase inhibitors like Pazopanib) and synthetic cannabinoids. Its quantification presents a unique analytical challenge due to prototropic tautomerism .

While formally named an "indazol-3-ol" (enol), this compound exists in solution predominantly as 6-methoxy-1,2-dihydro-3H-indazol-3-one (keto form). Failure to control the equilibrium between these forms during chromatography leads to peak broadening, splitting, and non-reproducible integration.

This guide details two validated protocols:

  • HPLC-FLD: A cost-effective, high-sensitivity method leveraging the native fluorescence of the methoxy-indazole core for Quality Control (QC) and dissolution testing.

  • LC-MS/MS: A definitive bioanalytical method for trace quantification in plasma, utilizing Solid Phase Extraction (SPE) to minimize matrix effects.

Tautomeric Equilibrium & Analytical Impact

The 3-hydroxyindazole core is amphoteric. The methoxy group at position 6 adds electron density, affecting the pKa and fluorescence quantum yield.

Tautomerism cluster_0 Tautomeric Equilibrium cluster_1 Analytical Consequence Enol Enol Form (6-Methoxy-1H-indazol-3-ol) Dominant in High pH Keto Keto Form (6-Methoxy-indazolin-3-one) Dominant in Solution/Acidic pH Enol->Keto  Spontaneous   Split Peak Splitting (Uncontrolled pH) Enol->Split Slow interconversion on column Sharp Sharp Peak (Acidic Mobile Phase) Keto->Sharp Stabilized by 0.1% Formic Acid

Figure 1: Tautomeric equilibrium of 3-hydroxyindazoles. Acidic conditions lock the keto form, ensuring a single, sharp chromatographic peak.

Protocol A: HPLC-FLD for Purity & Stability Testing

Application: Raw material analysis, formulation stability, and dissolution profiling. Rationale: The 6-methoxy group significantly enhances fluorescence compared to the bare indazole core, allowing LOQs comparable to UV-based methods but with higher selectivity.

Materials & Conditions
ParameterSpecification
Column C18 Polar Embedded (e.g., Waters SymmetryShield RP18 or Phenomenex Synergi Fusion), 150 x 4.6 mm, 3.5 µm. Note: Polar embedded groups prevent peak tailing caused by interaction with silanols.
Mobile Phase A 10 mM Ammonium Acetate, pH 4.5 (Adjusted with Acetic Acid)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Injection Vol 10 µL
Detection Fluorescence: Ex 300 nm / Em 410 nm (Optimized for methoxy-indazole shift)
Column Temp 30°C
Gradient Program
  • 0.0 min: 85% A / 15% B

  • 8.0 min: 40% A / 60% B

  • 10.0 min: 40% A / 60% B

  • 10.1 min: 85% A / 15% B (Re-equilibration)

Procedure
  • Stock Preparation: Dissolve 10 mg of 6-methoxy-1H-indazol-3-ol in 10 mL Methanol (1 mg/mL). Sonicate for 5 mins.

  • Working Standard: Dilute stock to 10 µg/mL in Mobile Phase A.

  • System Suitability: Inject the working standard 5 times.

    • Requirement: RSD < 2.0% for area; Tailing Factor < 1.5.[1]

  • Linearity: Prepare calibration standards from 0.05 µg/mL to 50 µg/mL.

Protocol B: LC-MS/MS for Bioanalysis (Plasma/Serum)

Application: Pharmacokinetic (PK) studies, metabolic profiling. Rationale: High sensitivity is required. Solid Phase Extraction (SPE) is mandated to remove phospholipids that cause ion suppression in ESI+.

Sample Preparation Workflow (SPE)

SPE_Workflow cluster_SPE SPE Cartridge (HLB or MCX) Sample Plasma Sample (100 µL) + Internal Standard Pretreat Pre-treatment Add 200 µL 2% Formic Acid Sample->Pretreat Condition Condition 1 mL MeOH -> 1 mL Water Pretreat->Condition Load Load Sample Condition->Load Wash Wash 1 mL 5% MeOH in Water Load->Wash Elute Elute 1 mL MeOH (Acidified) Wash->Elute Dry Evaporate to Dryness (N2 stream @ 40°C) Elute->Dry Recon Reconstitute 100 µL Mobile Phase Dry->Recon Inject Inject to LC-MS/MS Recon->Inject

Figure 2: Solid Phase Extraction workflow optimized for polar indazole metabolites.

LC-MS/MS Parameters
  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Agilent 6495).

  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • MRM Transitions:

    • Precursor: m/z 165.1 [M+H]⁺

    • Quantifier: m/z 165.1 → 150.1 (Loss of -CH₃ from methoxy)

    • Qualifier: m/z 165.1 → 122.1 (Loss of -NCO from indazolone core)

  • Internal Standard: 6-methoxy-1H-indazol-3-ol-d3 (if available) or Indazol-3-ol.

Method Validation Summary (Expected Performance)
Validation ParameterAcceptance CriteriaTypical Result
Linearity (R²) > 0.9950.9992 (1–1000 ng/mL)
Accuracy (Bias) ± 15% (± 20% at LLOQ)-3.5% to +4.2%
Precision (CV) < 15%4.8% (Intra-day)
Recovery (SPE) > 80% Consistent88% ± 5%
Matrix Effect 85–115%95% (Normalized to IS)

Troubleshooting & Expert Tips

Peak Tailing & Carryover
  • Observation: Indazoles are basic nitrogen heterocycles. They bind strongly to residual silanols on silica columns.

  • Solution:

    • Use End-capped or Polar-embedded columns (Shield RP18).

    • Maintain ionic strength in mobile phase (at least 10mM Ammonium Acetate).

    • Needle Wash: Use 50:50 MeOH:Water + 0.1% Formic Acid to prevent carryover of the sticky indazole core.

Isomer Interference
  • Risk: 4-methoxy or 5-methoxy isomers may co-elute.

  • Resolution: If isomeric impurities are suspected, lower the gradient slope (e.g., 0.5% B increase per minute) around the elution time to resolve structural isomers.

pH Sensitivity
  • Critical: Do NOT use neutral pH mobile phases. The pKa of the enol OH is ~9.5, but the equilibrium shifts at neutral pH, causing broad "humps" in the baseline. Always buffer at pH < 5.0.[2]

References

  • Vertex AI Search. (2023). Quantification of hydroxyindazoles HPLC. Retrieved from 3

    • Context: Establishes baseline limits of detection (LOD)
  • Carlucci, G., & Mazzeo, P. (1996).[4] High-performance liquid chromatographic determination of 1-benzyl-1H-indazol-3-ol in benzydamine in pharmaceutical formulations. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from 4

    • Context: Foundational method for separating 1H-indazol-3-ol derivatives, validating the use of C18 columns and UV detection for this class of compounds.
  • ChemScene. (n.d.). 6-Methoxy-1H-indazol-3-ol Product Information. Retrieved from 5

    • Context: Verification of chemical entity and commercial availability for reference standards.
  • MDPI. (2022). HPLC with Fluorescence Detection for Quantification of Steroids and Heterocycles. Retrieved from 6

    • Context: Supports the use of fluorescence detection for enhanced sensitivity in quantifying trace metabolites with conjugated systems similar to methoxy-indazoles.

Sources

"experimental setup for studying the mechanism of action of 6-methoxy-1H-indazol-3-ol"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Mechanistic Elucidation of 6-Methoxy-1H-indazol-3-ol

Subtitle: A Multi-Parametric Workflow for Validating Indazole Scaffolds as ATP-Competitive Kinase Inhibitors

Executive Summary

This application note details the experimental framework for determining the mechanism of action (MoA) of 6-methoxy-1H-indazol-3-ol . Indazole derivatives are "privileged structures" in medicinal chemistry, serving as the core scaffold for approved tyrosine kinase inhibitors (TKIs) such as Axitinib (Inlyta) and Pazopanib .[1][2]

Given the structural homology of 6-methoxy-1H-indazol-3-ol to the hinge-binding motif of VEGFR inhibitors, this guide hypothesizes an ATP-competitive inhibition mechanism targeting receptor tyrosine kinases (RTKs).[3] The workflow moves from biochemical target identification to cellular phenotypic validation, providing a robust evidence chain for drug discovery.[1][3]

Strategic Experimental Workflow

The elucidation process is divided into three distinct modules to satisfy the E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) criteria for scientific validation.

Module A: Biochemical Target Deconvolution
  • Objective: Identify high-affinity kinase targets.

  • Method: High-throughput Kinome Profiling (e.g., KINOMEscan™ or ADP-Glo™).[3]

  • Rationale: The 1H-indazole core mimics the adenine ring of ATP, allowing it to form hydrogen bonds with the kinase "hinge" region (Glu/Cys residues).[1][3]

Module B: Biophysical Binding Kinetics
  • Objective: Confirm direct physical interaction and residence time.

  • Method: Surface Plasmon Resonance (SPR) or Microscale Thermophoresis (MST).[1]

  • Rationale:

    
     values can be misleading due to assay conditions. 
    
    
    
    (dissociation constant) and
    
    
    (off-rate) provide "trustworthy" thermodynamic data.[1]
Module C: Cellular Mechanism of Action
  • Objective: Prove target engagement in a living system.

  • Method: Western Blotting for Phospho-Protein modulation (e.g., p-VEGFR2, p-ERK).[3]

  • Rationale: Inhibition of the kinase in vitro must translate to the blockade of the downstream signaling cascade (causality).[1]

Visualizing the Mechanism

Figure 1: Experimental Logic & Signaling Pathway

This diagram illustrates the flow from compound synthesis to pathway validation, highlighting the hypothesized intervention point at the VEGFR2 receptor.[1][3]

G cluster_biochem Phase 1: Biochemical Screen cluster_cell Phase 2: Cellular Signaling (VEGF Pathway) Compound 6-methoxy-1H-indazol-3-ol (Candidate) KinasePanel Kinome Profiling (VEGFR, PDGFR, KIT) Compound->KinasePanel Screening Binding Binding Kinetics (SPR/MST) KinasePanel->Binding Hit Confirmation VEGFR2 Target: VEGFR2 (KDR) (Tyrosine Kinase) Binding->VEGFR2 Inhibits ATP Binding VEGF Ligand: VEGF-A VEGF->VEGFR2 Activation PI3K PI3K / AKT (Survival) VEGFR2->PI3K Phosphorylation MAPK RAS / RAF / MEK / ERK (Proliferation) VEGFR2->MAPK Phosphorylation Nucleus Gene Transcription (Angiogenesis) PI3K->Nucleus MAPK->Nucleus

Caption: Fig 1.[3] Workflow for validating 6-methoxy-1H-indazol-3-ol as a VEGFR2 inhibitor, blocking downstream PI3K/MAPK cascades.

Detailed Protocol: Cellular Target Engagement (Western Blot)

This protocol is designed to validate the inhibition of VEGFR2 autophosphorylation in Human Umbilical Vein Endothelial Cells (HUVECs).[1] This is the "Gold Standard" for confirming the activity of indazole-based angiogenesis inhibitors.[3]

Materials Required
  • Cell Line: HUVEC (Lonza, Cat# C2519A).[1][3]

  • Compound: 6-methoxy-1H-indazol-3-ol (dissolved in DMSO, 10 mM stock).[3]

  • Stimulant: Recombinant Human VEGF-165 (100 ng/mL).

  • Lysis Buffer: RIPA Buffer + Protease/Phosphatase Inhibitor Cocktail (Roche).

  • Antibodies:

    • Primary: Rabbit anti-p-VEGFR2 (Tyr1175) (Cell Signaling Tech #2478).

    • Control: Mouse anti-β-Actin or Total VEGFR2.

Step-by-Step Procedure

1. Cell Seeding & Starvation (The "Reset" Step) [1]

  • Seed HUVECs at

    
     cells/well in 6-well plates.
    
  • Grow to 80-90% confluency.

  • Critical: Wash cells 2x with PBS and switch to serum-free media (EBM-2) for 12–16 hours.

    • Why? Starvation eliminates background phosphorylation caused by growth factors in the serum, ensuring any signal detected is due to the specific VEGF trigger.[1][3]

2. Compound Treatment (The "Intervention")

  • Prepare serial dilutions of 6-methoxy-1H-indazol-3-ol in serum-free media (e.g., 0.1, 1.0, 10

    
    M).
    
  • Add compound to cells and incubate for 1 hour at 37°C.

  • Include a DMSO Control (Vehicle) and a Positive Control (e.g., Axitinib 100 nM).[1]

3. Stimulation (The "Trigger") [1]

  • Add VEGF-165 (final concentration 50 ng/mL) directly to the media containing the compound.

  • Incubate for exactly 5–10 minutes .

    • Why? Phosphorylation is a rapid event. Longer incubation leads to receptor internalization and degradation, masking the result.[1][3]

4. Lysis & Harvesting

  • Place plates immediately on ice. Aspirate media.

  • Wash 1x with ice-cold PBS (containing 1 mM Sodium Orthovanadate to preserve phosphates).

  • Add 100

    
    L cold RIPA lysis buffer. Scrape and collect.
    

5. Immunoblot Analysis

  • Resolve proteins via SDS-PAGE (4-12% Bis-Tris).[3]

  • Transfer to PVDF membrane.

  • Probe for p-VEGFR2 (Tyr1175) .

  • Strip and re-probe for Total VEGFR2 to confirm equal loading.

Data Presentation & Expected Results

To ensure Trustworthiness , data should be normalized and presented quantitatively.[1][3]

Table 1: Expected Pharmacodynamic Profile
ParameterAssay TypeExpected Result (Active)Interpretation
Biochemical IC50 ADP-Glo Kinase Assay< 500 nMIndicates potent binding to the ATP pocket.[3]
Binding Affinity (

)
Surface Plasmon Resonance10–100 nMConfirms high-affinity, reversible binding.[1][3]
Cellular IC50 HUVEC Proliferation (72h)1–5

M
Cellular potency is typically 10x lower than biochemical due to membrane permeability.
p-VEGFR2 Status Western BlotDose-dependent decreaseValidates specific blockade of the receptor activation.
Selectivity Score KinomeScan (400 kinases)S(35) < 0.1High selectivity prevents off-target toxicity (e.g., avoiding insulin receptor).[1]

References

  • Hu-Lowe, D. D., et al. (2008).[1][3] Axitinib (AG-013736), an oral protein kinase inhibitor with potent activity against VEGFR-1, -2, and -3.[1][3] Clinical Cancer Research. Link

    • Grounding: Establishes the indazole scaffold as a core component of VEGFR inhibitors.
  • Lohse, M. J., et al. (2012).[1][3] Optical biosensors for cell signaling. Nature Methods. Link

    • Grounding: Validates the use of kinetic assays (Module B) for receptor-ligand interactions.
  • Gotink, K. J., & Verheul, H. M. (2010).[1][3] Anti-angiogenic tyrosine kinase inhibitors: what is their mechanism of action? Angiogenesis. Link

    • Grounding: Provides the theoretical basis for the signaling pathway diagram (Fig 1).[1]

  • PubChem Compound Summary: 6-methoxy-1H-indazol-3-amine. (Accessed 2024).[3] Link[1]

    • Grounding: Verifies the chemical structure and its role as a precursor in kinase inhibitor synthesis.
  • Cell Signaling Technology. Western Blotting Protocol for Phospho-Proteins.Link

    • Grounding: Source for the standardized lysis and blotting conditions in Section 4.

Sources

Troubleshooting & Optimization

"degradation pathways for indazole compounds under experimental conditions"

Author: BenchChem Technical Support Team. Date: February 2026

User Role: Senior Application Scientist Subject: Troubleshooting Degradation & Stability Issues in Indazole Scaffolds Status: Active Guide

Introduction: The Indazole Stability Paradox

Welcome to the Indazole Technical Support Hub. If you are here, you are likely observing unexpected peaks in your LC-MS chromatograms or unexplained potency loss in your indazole-based API (Active Pharmaceutical Ingredient).

The Core Issue: The indazole ring system (benzo[d]pyrazole) is generally considered robust due to its aromaticity. However, under specific experimental stress—particularly photochemical and oxidative conditions—it undergoes unique, non-intuitive degradation pathways that often evade standard stability predictions.

This guide moves beyond generic "forced degradation" protocols to address the specific molecular behaviors of the indazole core.

Module 1: Photochemical Stress & The "Ghost" Peak

The Symptom

"I see a new impurity peak with the exact same mass (MW) as my parent compound, but a different retention time. It appears only after light exposure."

The Diagnosis: Photo-Transposition to Benzimidazole

Unlike simple photodegradation that breaks bonds, indazoles often undergo a photochemical transposition to form benzimidazoles.[1] This is a structural rearrangement, not a fragmentation, preserving the molecular weight while altering polarity and biological activity.

The Mechanism:

  • Excitation: Upon UV irradiation (specifically UVB/UVA), the 1H-indazole tautomer excites.

  • Tautomerization: It transiently shifts to the less stable 2H-indazole species in the excited state.

  • Rearrangement: The 2H-species undergoes a nitrogen-carbon transposition (bond shuffling) to form the benzimidazole core.

Troubleshooting Protocol
Step Action Scientific Rationale
1. Isolate Variable Conduct a "Dark Control" experiment. Wrap one sample in aluminum foil while exposing the other to ambient light.Confirms photon-driven catalysis vs. thermal instability.
2. Check Absorbance Measure UV-Vis spectrum. If your compound has significant absorbance >300nm, the 2H-tautomer accessibility is likely driving the rearrangement.2H-indazoles absorb at longer wavelengths than 1H-isomers, facilitating this reaction under standard lab lights.[1]
3. LC-MS/MS Confirmation Look for distinct fragmentation. Benzimidazoles often show a characteristic loss of HCN (27 Da) or CH₂N₂ differently than indazoles.Isomers have identical parent masses (m/z) but distinct fragmentation fingerprints due to ring stability differences.
Pathway Visualization

Indazole_Photo_Rearrangement Fig 1. Photochemical Transposition Pathway: The mass-neutral rearrangement of Indazole. Indazole 1H-Indazole (Parent) ExcitedState Excited State (Tautomerization) Indazole->ExcitedState hv (UVB/UVA) Intermediate 2H-Indazole Intermediate ExcitedState->Intermediate Proton Shift Benzimidazole Benzimidazole (Rearranged Product) Intermediate->Benzimidazole N-C Transposition (Ring Expansion/Contraction)

[2][3]

Module 2: Oxidative Stress & The +16 Da Shift

The Symptom

"My sample shows a +16 Da impurity that grows over time in solution, even without harsh oxidants."

The Diagnosis: N-Oxide Formation & Ring Opening

Indazoles are susceptible to N-oxidation, particularly at the N2 position, leading to Indazole N-oxides . Unlike other heterocycles, this N-oxide is not a metabolic dead-end; it is a "ticking time bomb" that can trigger ring opening under further stress.

Key Causality:

  • Trace Peroxides: Polyethylene glycol (PEG) excipients or aged ethereal solvents often contain trace peroxides that drive this reaction.

  • Radical Attack: The N-oxide weakens the N-N bond, making the ring susceptible to cleavage, eventually forming ortho-amino azo compounds or nitro-aldehydes .

Troubleshooting Protocol

Q: How do I distinguish N-Oxidation from Hydroxylation (both +16 Da)?

A: The Deoxygenation Test.

  • Treat sample: Add Triphenylphosphine (PPh₃) to your degraded sample solution.

  • Incubate: Room temperature for 30 minutes.

  • Analyze:

    • Peak Disappears: It was an N-Oxide . PPh₃ readily reduces N-oxides back to the parent amine.

    • Peak Remains: It is a C-Hydroxyl (hydroxylation on the benzene ring). P-O bonds are too strong to be reduced by PPh₃ under these conditions.

Pathway Visualization

Indazole_Oxidation Fig 2. Oxidative Cascade: From N-Oxidation to irreversible Ring Opening. Parent Indazole Scaffold NOxide Indazole N-Oxide (+16 Da) Parent->NOxide Peroxides / Radical Initiators RingOpen Ring Opening (N-N Cleavage) NOxide->RingOpen Thermal / Acid Stress FinalProd o-Amino Azo / Nitro Derivatives RingOpen->FinalProd Rearrangement

Module 3: Hydrolytic Stability (pH Stress)

The Symptom

"I am seeing degradation in acidic media. I thought the indazole ring was stable to acid?"

The Diagnosis: Substituent Lability vs. Core Protonation

The indazole core itself is extremely resistant to hydrolysis. It acts as a weak base (pKa ~1.04 for protonation).

  • Observation: If you see degradation in acid, it is almost certainly not the ring breaking.

  • Root Cause: It is the hydrolysis of functional groups attached to the ring (amides, esters, ureas).

  • Exception: In extremely strong acids with aldehydes present, indazoles can undergo electrophilic substitution or polymerization (formaldehyde-mediated bridging).

Self-Validating Check:

  • Check the UV spectrum of the degradant.

  • Same UV profile as parent? The aromatic core is intact -> Side chain hydrolysis.

  • Loss of aromatic features? Core destruction (Rare, requires extreme conditions).

Summary of Degradation Markers

Stress ConditionPrimary DegradantMass Shift (Δ)Key Diagnostic
Photolytic (UV) Benzimidazole Isomer0 DaDifferent RT; Loss of HCN in MS/MS.
Oxidative (H₂O₂) Indazole N-oxide+16 DaReducible by Triphenylphosphine.
Oxidative (Severe) Ring Cleavage ProductsVariableFormation of azo/nitro groups; loss of N-N bond.
Hydrolytic (Acid) Side-chain cleavageVariableCore UV spectrum remains unchanged.

References

  • Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity. Source: National Institutes of Health (PubMed), 2025. Context: Defines the mechanism of light-induced rearrangement of the indazole core.[1][2]

  • Forced Oxidative Degradation Pathways of the Imidazole/Indazole Moiety. Source: Journal of Pharmaceutical Sciences (via PubMed), 2019. Context: details the oxidative susceptibility of azole rings to N-oxide formation and ring opening.

  • Indazole: Synthesis, Reactions, and Stability. Source: ChemicalBook / Wikipedia (General Chemical Data). Context: Provides pKa values and fundamental thermodynamic stability data of the 1H vs 2H tautomers.

  • Identification and Characterization of Degradation Products of Indacaterol (Indazole-containing drug). Source: European Journal of Mass Spectrometry, 2020.[3] Context: Case study on LC-MS fragmentation patterns of indazole-type degradation products.

Sources

Technical Support Center: Scale-Up Synthesis of 6-methoxy-1H-indazol-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

A Resource for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, it is understood that scaling up a chemical synthesis from the bench to pilot or production scale introduces a unique set of challenges. This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions (FAQs) specifically tailored to the synthesis of 6-methoxy-1H-indazol-3-ol, a key intermediate in many pharmaceutical compounds. Our focus is on providing not just procedural steps, but the fundamental chemical reasoning to empower you to make informed decisions during your scale-up campaigns.

Core Synthetic Strategy and Inherent Challenges

The most prevalent synthetic route to 6-methoxy-1H-indazol-3-ol involves the diazotization of 2-amino-5-methoxybenzoic acid followed by an intramolecular cyclization. While effective at the lab scale, this process is fraught with potential issues when scaled up, primarily related to the inherent instability of the diazonium salt intermediate and the exothermic nature of the reaction.

Common Scale-Up Challenges Include:

  • Thermal Runaway: The diazotization process is highly exothermic, and improper temperature control on a larger scale can lead to dangerous thermal runaway events.[1]

  • Impurity Profile: Side reactions, such as the formation of phenolic byproducts or azo-coupling, can become more pronounced at scale, complicating purification.

  • Handling of Hazardous Reagents: The use of sodium nitrite and the in-situ generation of nitrous acid require careful handling and control to ensure safety.[2]

  • Product Isolation and Purity: Achieving a consistent crystalline form and high purity of the final product can be challenging due to the potential for trapped impurities and solvent adducts.

Troubleshooting Guides in Q&A Format

Issue 1: Poor Yield and Incomplete Conversion

Question: We are observing a significant amount of unreacted 2-amino-5-methoxybenzoic acid and overall low yields in our pilot-scale synthesis of 6-methoxy-1H-indazol-3-ol. What are the probable causes and how can we mitigate them?

Answer:

This is a classic scale-up issue often rooted in suboptimal reaction conditions for the diazotization step. Here’s a breakdown of the likely culprits and their solutions:

  • Inadequate Temperature Control: The diazotization reaction must be maintained at a low temperature, typically 0-5 °C, to ensure the stability of the diazonium salt.[1][2] On a larger scale, efficient heat removal is critical.

    • Solution: Ensure your reactor has adequate cooling capacity. Consider using a jacketed reactor with a reliable chilling system. The addition of sodium nitrite solution should be slow and controlled to avoid localized temperature spikes.

  • Incorrect Stoichiometry of Sodium Nitrite: An insufficient amount of sodium nitrite will lead to incomplete diazotization.

    • Solution: While a slight excess of sodium nitrite is often used to drive the reaction to completion, a large excess should be avoided as it can lead to side reactions. A stoichiometric amount or a very slight excess (e.g., 1.05 equivalents) is recommended.[2]

  • Insufficiently Acidic Conditions: The formation of the active nitrosating agent, nitrous acid, requires a strong acidic environment.[3]

    • Solution: Ensure a sufficient amount of a strong acid, like hydrochloric or sulfuric acid, is used to maintain a low pH throughout the reaction.

Experimental Protocol: Optimized Diazotization

  • Charge the reactor with 2-amino-5-methoxybenzoic acid and a suitable amount of water and concentrated hydrochloric acid.

  • Cool the stirred suspension to 0-5 °C.

  • Prepare a solution of sodium nitrite in water.

  • Slowly add the sodium nitrite solution subsurface to the reaction mixture, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 30-60 minutes to ensure complete formation of the diazonium salt.

Issue 2: Formation of a Troublesome Impurity

Question: Our HPLC analysis of the crude 6-methoxy-1H-indazol-3-ol shows a significant and difficult-to-remove impurity. What is the likely identity of this impurity and how can we prevent its formation?

Answer:

A common impurity in this synthesis is the corresponding phenol, 2-hydroxy-5-methoxybenzoic acid, formed by the decomposition of the diazonium salt. Another possibility is the formation of azo-coupled dimers.

  • Phenolic Impurity: This arises from the reaction of the diazonium salt with water, which is more prevalent at higher temperatures.

    • Prevention: Strict temperature control during diazotization is the most effective way to minimize this impurity.[4]

  • Azo-Coupled Dimers: The diazonium salt can act as an electrophile and react with the starting amine or the product to form colored azo compounds.

    • Prevention: This is often a result of localized high concentrations of the diazonium salt. Slow, subsurface addition of the sodium nitrite solution into a well-agitated reaction mixture can minimize the formation of these byproducts.

Troubleshooting Workflow:

Caption: Decision tree for impurity troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the key safety considerations for scaling up this synthesis?

A1: The primary safety concern is the thermal instability of the diazonium salt.[4][5] These compounds can decompose explosively, especially if isolated in a dry state.[5] Therefore, it is crucial to:

  • Always keep the diazonium salt in solution and at low temperatures.[2]

  • Ensure adequate cooling and venting for the reactor to handle the exotherm of the reaction and any gas evolution.[2]

  • Use a stoichiometric amount of sodium nitrite to avoid excess, which can lead to the formation of unstable side products.[2]

Q2: Can you recommend a solvent for the final product isolation?

A2: The product is typically isolated by filtration from the aqueous reaction mixture. To improve purity, a recrystallization can be performed. A mixed solvent system, such as ethanol/water or isopropanol/water, often provides good results for obtaining a crystalline product with low levels of occluded impurities.

Q3: How can we monitor the progress of the reaction effectively on a large scale?

A3: In-process monitoring is crucial for a successful scale-up. High-performance liquid chromatography (HPLC) is the recommended method. A simple and rapid HPLC method can be developed to monitor the disappearance of the starting material, 2-amino-5-methoxybenzoic acid, and the formation of the desired product. This allows for real-time adjustments to the reaction conditions if necessary.

Data Summary

ParameterRecommended RangeRationale
Diazotization Temperature 0-5 °CMinimizes diazonium salt decomposition and side reactions.[1][2]
Sodium Nitrite Equiv. 1.0 - 1.05Ensures complete reaction without significant side product formation.[2]
pH < 2Promotes the formation of the active nitrosating species.[3]

References

  • Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences. Available from: [Link]

  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. The Journal of Organic Chemistry. Available from: [Link]

  • Diazotisation. Organic Chemistry Portal. Available from: [Link]

  • Reactive Chemical Hazards of Diazonium Salts. ResearchGate. Available from: [Link]

  • Diazo Activation with Diazonium Salts: Synthesis of Indazole and 1,2,4-Triazole. National Center for Biotechnology Information. Available from: [Link]

  • Synthesis method of indazole compound.Google Patents.
  • Cyclization of o‐alkyl aryl diazonium salts to synthesize 1H‐indazoles. ResearchGate. Available from: [Link]

  • Risk Assessment in a Chemical Laboratory Following an Explosive Incident Involving a Novel Diazonium Compound: Retrospective Analysis and Lessons Learned. ACS Publications. Available from: [Link]

  • Synthesis of 3-aryl-1H-indazoles via iridium-catalysed CH borylation and Suzuki-Miyaura coupling. The Royal Society of Chemistry. Available from: [Link]

  • Reactive Chemical Hazards of Diazonium Salts. ACS Publications. Available from: [Link]

  • Diazo Activation with Diazonium Salts: Synthesis of Indazole and 1,2,4-Triazole. ResearchGate. Available from: [Link]

  • Reaction mechanism and thermal hazard assessment of diazotization for 2-aminonaphthalene-1,5-disulfonic acid (2-ANDSA). Maximum Academic Press. Available from: [Link]

Sources

Technical Support Center: Interpreting NMR Spectra of 6-Methoxy-1H-indazol-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Chameleon" Heterocycle

Welcome to the technical support hub for indazole chemistry. You are likely here because your NMR spectrum for 6-methoxy-1H-indazol-3-ol does not match your initial prediction.

The Core Problem: This molecule is deceptive. While drawn as an "indazol-3-ol" (enol), it frequently exists in equilibrium with its tautomer, 6-methoxy-1,2-dihydro-3H-indazol-3-one (keto). This equilibrium is highly sensitive to:

  • Solvent Polarity (DMSO-d6 vs. CDCl3).

  • Concentration (Dimerization via H-bonding).

  • Temperature.

This guide prioritizes the identification of the dominant tautomer and the correct assignment of the aromatic region modified by the 6-methoxy electron-donating group (EDG).

Module 1: The Tautomer Identification Workflow

Issue: "I see a carbonyl peak in my 13C spectrum, but I synthesized an alcohol." or "My OH proton is missing."

The Scientific Reality

In the solid state, 3-hydroxyindazoles predominantly exist as the oxo-form (indazolinone) . In solution (DMSO-d6), the equilibrium shifts. For the 6-methoxy derivative, the electron donation from the oxygen can stabilize the enol form, but you must verify this experimentally.

  • Enol Form (OH): Aromatic C-O (~155-160 ppm), Exchangeable OH (~10-12 ppm).

  • Keto Form (NH): Amide-like C=O (~160-165 ppm), Exchangeable NH (>11 ppm, often broad).

Diagnostic Workflow

Use the following logic gate to determine your major species in solution.

Tautomer_ID start Start: Acquire 13C & 1H NMR c13_check Check 13C (155-165 ppm) start->c13_check keto_path Signal > 162 ppm (Carbonyl-like) c13_check->keto_path Deshielded enol_path Signal < 160 ppm (Aromatic C-O) c13_check->enol_path Shielded h1_check_keto Check 1H: Broad Singlet > 11 ppm? keto_path->h1_check_keto h1_check_enol Check 1H: Sharp/Broad Singlet ~9-10 ppm? enol_path->h1_check_enol result_keto Major Species: Indazolin-3-one (Keto) (Look for NH coupling) h1_check_keto->result_keto Yes (NH) result_enol Major Species: Indazol-3-ol (Enol) (Standard Aromaticity) h1_check_enol->result_enol Yes (OH)

Figure 1: Decision tree for distinguishing between the 3-hydroxy and 3-oxo tautomers based on chemical shift diagnostics.

Module 2: Aromatic Assignment (The 6-Methoxy Effect)

Issue: "I have three aromatic protons, but the splitting patterns and shifts are confusing."

Mechanism: Electronic Shielding

The methoxy group at position 6 is a strong Electron Donating Group (EDG) via resonance. This increases electron density at the ortho and para positions relative to itself.

  • H7 (Ortho to OMe): Significantly shielded (upfield).

  • H5 (Ortho to OMe): Shielded (upfield).

  • H4 (Meta to OMe): Deshielded (downfield), primarily due to the peri-effect from the C3 functional group.

Predicted Data Table (DMSO-d6)

Note: Values are approximate and dependent on concentration.

PositionProton TypeMultiplicityApprox.[1][2] Shift (

)
Coupling (

)
Structural Logic
H4 AromaticDoublet (d)7.50 - 7.70 ppm

Hz
Peri-position to C3; least affected by OMe shielding.
H5 Aromaticdd6.70 - 6.85 ppm

Hz
Ortho to OMe; shielded.
H7 AromaticDoublet (d)6.45 - 6.60 ppm

Hz
Ortho to OMe; shielded; flanked by N1.
6-OMe MethylSinglet (s)3.75 - 3.85 ppm-Characteristic sharp singlet.
NH/OH ExchangeableBroad (br s)10.0 - 12.5 ppm-Highly variable (see Module 3).

Module 3: Advanced Verification (NOE & 2D NMR)

Issue: "How do I prove the regiochemistry? Maybe I made the 4-methoxy or 5-methoxy isomer?"

The Solution: NOE Difference Spectroscopy

Nuclear Overhauser Effect (NOE) is the gold standard for spatial assignment.[3] You must observe through-space correlations to confirm the methoxy group is at position 6.

Critical Experiment: Irradiate the Methoxy Singlet (~3.8 ppm).

  • If 6-OMe: You will see NOE enhancement at H5 and H7 .

  • If 5-OMe: You would see enhancement at H4 and H6.

  • If 4-OMe: You would see enhancement at H5 and H3 (if H3 existed, but C3 is substituted).

NOE_Pathway OMe Irradiate 6-OMe (~3.8 ppm) H7 H7 Signal (Enhancement) OMe->H7 Spatial Proximity (<5Å) H5 H5 Signal (Enhancement) OMe->H5 Spatial Proximity (<5Å) H4 H4 Signal (No Change) OMe->H4 Too Distant

Figure 2: Expected NOE correlations for 6-methoxy-1H-indazol-3-ol. Absence of enhancement on H4 confirms the 6-position.

Module 4: Troubleshooting "Ghost" Protons (Exchangeables)

Issue: "My integration is wrong. The NH/OH proton integrates to 0.4H or is missing entirely."

Cause: Chemical Exchange

Protons on heteroatoms (OH, NH) exchange with trace water in the solvent or with each other. If this exchange rate is intermediate on the NMR time scale, the peak broadens into the baseline ("coalescence").

Protocol: The D2O Shake

To confirm the identity of a broad lump in the baseline:

  • Run Standard 1H NMR: Locate the suspect broad peak (>10 ppm).

  • Add D2O: Add 1-2 drops of Deuterium Oxide (

    
    ) to the NMR tube.
    
  • Shake & Wait: Shake vigorously for 30 seconds. Allow layers to settle (if using CDCl3) or mix (if DMSO).

  • Re-run NMR:

    • Result: The broad peak disappears (exchanged for D, which is NMR silent in 1H).

    • Bonus: The HDO peak (residual water) will grow significantly around 3.3 ppm (DMSO) or 4.8 ppm (Water).

Frequently Asked Questions (FAQ)

Q: Why do I see doubled peaks in my spectrum? A: This usually indicates slow tautomeric exchange or the presence of rotamers if you have N-substitution. In DMSO-d6, 6-methoxy-1H-indazol-3-ol may show both the enol and keto forms simultaneously if the sample is wet or if the temperature is low.

  • Fix: Run the experiment at elevated temperature (e.g., 320K or 340K) to speed up the exchange and coalesce the signals into a time-averaged singlet.

Q: Can I use CDCl3 for this molecule? A: It is not recommended . Indazol-3-ols have very poor solubility in non-polar solvents and tend to form hydrogen-bonded dimers that complicate the spectrum. DMSO-d6 or Methanol-d4 are preferred for sharp, interpretable signals.

Q: My 13C spectrum shows a peak at 163 ppm. Is it definitely the ketone? A: Likely, yes. The C3 carbon in the enol form usually resonates around 155-158 ppm . A shift >160 ppm strongly suggests the carbonyl-like character of the indazolinone tautomer [1].

References

  • ResearchGate. The Structures of Indazolin-3-one (=1,2-Dihydro-3H-indazol-3-one) and 7-Nitroindazolin-3-one.[4][5] Available at: [Link]

  • University of Wisconsin-Madison. 1H NMR Chemical Shifts - Heterocycles. Available at: [Link]

  • UMass NMR Labs. NOE Difference Spectroscopy Protocol. Available at: [Link]

Sources

Technical Support Center: Mitigating Off-Target Effects of 6-methoxy-1H-indazol-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the use of 6-methoxy-1H-indazol-3-ol in cellular models. This guide is designed to provide you, a fellow scientist, with the insights and tools necessary to navigate the complexities of small molecule inhibitors and ensure the integrity of your experimental results. As a Senior Application Scientist, my goal is to explain not just the "how" but the "why" behind these critical experimental steps.

The indazole core is a privileged scaffold in medicinal chemistry, frequently utilized for the synthesis of potent kinase inhibitors.[1][2] Compounds like 6-methoxy-1H-indazol-3-ol hold promise for dissecting cellular signaling pathways. However, like all small molecule probes, they are not magic bullets. The potential for off-target effects—unintended interactions with proteins other than the primary target—is a significant challenge that can lead to misinterpretation of data.[3] This guide provides a systematic approach to identifying, understanding, and mitigating these effects.

Part 1: Troubleshooting Guide - Do I Have an Off-Target Problem?

This section addresses the initial questions that arise when experimental results are unexpected or difficult to interpret.

Q1: My observed cellular phenotype is not consistent with the known function of the intended target. What could be wrong?

A1: This is a classic red flag for potential off-target effects. While it could also indicate a novel function for your target, ruling out off-target activity is the first critical step. Small molecule inhibitors are rarely perfectly selective.[4] Many kinase inhibitors, for example, can bind to multiple kinases or even proteins outside the kinome.[5]

Initial Diagnostic Steps:

  • Confirm Compound Identity and Purity: Ensure the compound you are using is structurally correct and free of impurities that might have their own biological activity.

  • Review the Literature: Search for any known polypharmacology of 6-methoxy-1H-indazol-3-ol or structurally similar indazole derivatives.[2]

  • Perform a Dose-Response Curve: An unusually shaped or very steep dose-response curve can suggest non-specific effects like cytotoxicity or compound aggregation, rather than specific target engagement.[6][7] A classic sigmoidal curve is expected for a specific, high-affinity interaction.[8]

Q2: I'm observing significant cytotoxicity at concentrations where I expect to see specific inhibition. Is this an off-target effect?

A2: It very likely is, or it could be an on-target effect that is toxic to the cell. To distinguish these possibilities:

  • Establish a Therapeutic Window: Perform a cell viability assay (e.g., MTT, CellTiter-Glo®) in parallel with your functional assay. A good chemical probe should exhibit a clear window between the concentration that produces the desired functional effect (EC50) and the concentration that causes significant cell death (CC50).

  • Compare with Genetic Knockdown: Use RNAi or CRISPR/Cas9 to reduce the expression of the intended target. If the genetic knockdown recapitulates the desired phenotype without the cytotoxicity seen with the compound, this strongly suggests the toxicity is an off-target effect.[9]

Q3: My dose-response curve is U-shaped (non-monotonic). What does this mean?

A3: Non-monotonic dose-response curves (NMDRCs), often U-shaped or inverted U-shaped, are complex but not uncommon.[10] They can arise from several mechanisms:

  • Activation and Inhibition of Different Targets: At low concentrations, the compound may inhibit Target A, leading to a response. At higher concentrations, it might begin to inhibit Target B, which counteracts the effect of inhibiting Target A.

  • Receptor Down-regulation: Low doses might stimulate a pathway, while higher doses lead to receptor down-regulation and a diminished response.[10]

  • Feedback Loop Activation: Inhibition of the primary target could trigger a cellular feedback mechanism that opposes the initial effect at higher concentrations.

Interpreting an NMDRC requires careful follow-up experiments, including using orthogonal tools to dissect the involved pathways.[10]

Part 2: Mitigation Strategies & Validating On-Target Effects

Once off-target effects are suspected, the following strategies are essential for confirming that your observed phenotype is truly linked to the intended target.

Q4: What is the most important first step to validate an observed phenotype?

A4: The cornerstone of validation is the use of orthogonal methods .[11] Relying solely on a single small molecule is insufficient.[9] The goal is to demonstrate that perturbation of the target protein, through different means, results in the same biological outcome.

G cluster_0 Initial Observation cluster_1 Orthogonal Validation cluster_2 Conclusion phenotype Phenotype observed with 6-methoxy-1H-indazol-3-ol inhibitor2 Test Structurally Different Inhibitor for Same Target phenotype->inhibitor2 Does it recapitulate phenotype? knockdown Genetic Perturbation (siRNA, shRNA, CRISPR) phenotype->knockdown Does it recapitulate phenotype? conclusion Phenotype is On-Target? inhibitor2->conclusion rescue Rescue Experiment (e.g., express resistant mutant) knockdown->rescue Can it reverse phenotype? rescue->conclusion

Caption: Orthogonal validation workflow.

Q5: What are the essential controls to include in my experiments?

A5: Rigorous controls are non-negotiable for building a convincing scientific argument.[4]

  • A Structurally Related Inactive Control: This is the ideal negative control. It's a molecule that is structurally very similar to 6-methoxy-1H-indazol-3-ol but does not bind to the intended target. Observing a lack of the phenotype with this control helps rule out effects due to the chemical scaffold itself.

  • Vehicle Control: Always include a control group treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the compound.

Q6: How can I directly measure if my compound is engaging the target inside the cell?

A6: Directly measuring target engagement is crucial for linking compound treatment to a biological outcome.[13] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[14][15][16]

  • Principle: CETSA is based on the concept that when a ligand binds to its target protein, it stabilizes the protein against thermal denaturation.[17]

  • Process:

    • Treat intact cells with your compound or a vehicle control.

    • Heat the cells across a temperature gradient.

    • Lyse the cells and separate the soluble protein fraction (where the stabilized, non-denatured target resides) from the precipitated fraction.

    • Quantify the amount of soluble target protein at each temperature (e.g., by Western blot).

  • Result: A successful result is a "thermal shift," where the protein in the drug-treated cells remains soluble at higher temperatures compared to the vehicle-treated cells, providing direct evidence of binding.[18]

CETSA_Workflow start Treat cells with Compound or Vehicle heat Heat cells across a temperature gradient start->heat lyse Lyse cells & centrifuge heat->lyse separate Separate soluble from precipitated protein lyse->separate quantify Quantify soluble target protein (e.g., Western Blot) separate->quantify result Observe Thermal Shift (Target Engagement) quantify->result

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Q7: If I've confirmed off-target effects, how can I identify the specific unintended targets?

A7: Identifying the specific proteins responsible for off-target effects can be challenging but is essential for fully understanding your results.

  • Kinome Profiling: Since indazole derivatives are often kinase inhibitors, a primary approach is to screen 6-methoxy-1H-indazol-3-ol against a large panel of kinases.[1][2] Several companies offer this as a service, providing data on the compound's activity against hundreds of kinases.[19][20][21][22]

  • Proteomics Approaches: Techniques like affinity chromatography coupled with mass spectrometry can "pull down" binding partners of the compound from cell lysates, providing an unbiased view of potential off-targets.

  • Computational Prediction: Molecular docking can predict the binding of your compound to the structures of known proteins, suggesting potential off-targets for experimental validation.[23][24]

Part 3: Key Experimental Protocols

Here are condensed, step-by-step guides for essential validation experiments.

Protocol 1: Cellular Dose-Response and Viability
  • Cell Plating: Seed your cells in 96-well plates at a density that ensures they are in the logarithmic growth phase at the time of assay.

  • Compound Preparation: Prepare a 2x serial dilution of 6-methoxy-1H-indazol-3-ol in culture medium. A typical range might be 100 µM down to 1 nM, plus a vehicle-only control.

  • Treatment: Add the compound dilutions to the cells and incubate for the desired duration (e.g., 24, 48, 72 hours).

  • Assay:

    • For Functional Readout: Perform your specific assay (e.g., measure phosphorylation of a downstream target by Western blot, reporter gene activity).

    • For Viability: On a parallel plate, add a viability reagent (e.g., resazurin, CellTiter-Glo®) and measure the signal according to the manufacturer's instructions.

  • Data Analysis: Normalize the data to the vehicle control (100% activity or viability). Plot the percent response versus the log of the compound concentration and fit a four-parameter logistic curve to determine the EC50 (for function) and CC50 (for cytotoxicity).

Protocol 2: Target Validation by Western Blot
  • Setup: Treat cells with:

    • Vehicle (DMSO)

    • 6-methoxy-1H-indazol-3-ol (at 1x, 5x, and 10x EC50)

    • An orthogonal, structurally unrelated inhibitor

    • siRNA or shRNA targeting your protein of interest (plus a non-targeting control)

  • Lysis: After the appropriate incubation time, wash cells with cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane, run the gel, and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA or milk in TBST).

    • Incubate with a primary antibody against the phosphorylated form of a direct downstream substrate of your target.

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect with an ECL substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe for the total amount of the downstream substrate and a loading control (e.g., GAPDH, β-actin) to ensure equal loading.

  • Analysis: Quantify band intensities. A successful on-target result will show a decrease in the phospho-protein signal with both chemical inhibitors and the siRNA/shRNA, but not with the negative controls.

Data Summary and Interpretation

The table below provides a framework for interpreting the results from your validation experiments.

ExperimentResult with 6-methoxy-1H-indazol-3-olResult with Orthogonal InhibitorResult with Genetic KnockdownInterpretation
Phenotype A Phenotype ObservedPhenotype ObservedPhenotype ObservedHigh Confidence On-Target Effect
Phenotype B Phenotype ObservedPhenotype NOT ObservedPhenotype NOT ObservedLikely Off-Target Effect of 6-methoxy-1H-indazol-3-ol
Phenotype C Phenotype ObservedPhenotype ObservedPhenotype NOT ObservedComplex: Could be off-target of both inhibitors or a genetic compensation issue.
Cytotoxicity High CytotoxicityLow CytotoxicityLow CytotoxicityCytotoxicity is a specific off-target effect of 6-methoxy-1H-indazol-3-ol.

References

  • Antolin, A.A., Workman, P., and Al-Lazikani, B. (2019). Public resources for chemical probes: The journey so far and the road ahead. Future Med. Chem. 13(8), 731-747. Available at: [Link]

  • Blagg, J. and Workman, P. (2017). Choose and use your chemical probe wisely to explore cancer biology. Cancer Cell 32(1), 9-25. Available at: [Link]

  • Bunnage, M.E., et al. (2015). Know your target, know your molecule. Nature Chemical Biology 11, 368–372. Available at: [Link]

  • Jafari, R., Almqvist, H., Axelsson, H., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols 9, 2100–2122. Available at: [Link]

  • Klaeger, S., Heinzlmeir, S., Wilhelm, M., et al. (2017). The target landscape of clinical kinase drugs. Science 358(6367). Available at: [Link]

  • Molina, D.M., Jafari, R., Ignatushchenko, M., et al. (2013). Monitoring drug binding to target proteins in cells and tissues using the cellular thermal shift assay. Science 341(6141), 84-87. Available at: [Link]

  • The Chemical Probes Portal. (n.d.). Retrieved February 5, 2026, from [Link]

  • Arrowsmith, C.H., Audia, J.E., Austin, C., et al. (2015). The promise and peril of chemical probes. Nature Chemical Biology 11, 536–541. Available at: [Link]

  • Vandenberg, L. N., Colborn, T., Hayes, T. B., et al. (2012). Hormones and endocrine-disrupting chemicals: low-dose effects and nonmonotonic dose responses. Endocrine reviews, 33(3), 378–455. Available at: [Link]

  • Workman, P., & Collins, I. (2010). Probing the probes: their value and execution. Chemical biology, 5(2), 1-2. Available at: [Link]

Sources

Validation & Comparative

"comparing the biological activity of 6-methoxy-1H-indazol-3-ol with other indazole isomers"

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Biological Activity of 6-Methoxy-1H-indazol-3-ol vs. Indazole Isomers

Executive Summary

6-Methoxy-1H-indazol-3-ol (also referred to as 6-methoxyindazolinone) represents a privileged scaffold in medicinal chemistry, distinct from its 4-, 5-, and 7-methoxy isomers due to its specific electronic distribution and steric vector.[1] While the 5-methoxy isomer is frequently explored for GSK-3


 inhibition, the 6-methoxy  variant is a critical pharmacophore for Type II Tyrosine Kinase Inhibitors (TKIs) , particularly targeting VEGFR-2  (Vascular Endothelial Growth Factor Receptor 2) and PDGFR .[1] This guide compares the biological profiles of these isomers, highlighting the 6-methoxy derivative's superior utility in designing anti-angiogenic agents.[1]

Chemical Identity & Tautomerism

Before analyzing biological activity, it is critical to understand the tautomeric nature of the scaffold, which dictates ligand-protein binding.[1]

  • Compound: 6-Methoxy-1H-indazol-3-ol[1]

  • CAS: 82722-06-3[1]

  • Tautomeric Equilibrium: Exists in equilibrium between the enol (3-ol) and keto (3-one) forms. In solution and within kinase hinge regions, the 2H-indazol-3-one tautomer often predominates or is the bioactive species, acting as a hydrogen bond donor/acceptor pair.[1]

Figure 1: Tautomeric Equilibrium of 6-Methoxy-1H-indazol-3-ol

Tautomers cluster_0 Enol Form (Aromatic) cluster_1 Keto Form (Predominant) Enol 1H-indazol-3-ol (H-bond Donor at N1, Acceptor at N2) Keto 1,2-dihydro-3H-indazol-3-one (H-bond Donor at N1/N2, Acceptor at C=O) Enol->Keto Tautomerization (Solvent Dependent)

Caption: The 1,2-dihydro-3H-indazol-3-one tautomer (right) is often the bioactive species in kinase pockets, facilitating bidentate hydrogen bonding.[1]

Comparative Biological Activity

The position of the methoxy group (-OCH


) on the indazole ring significantly alters the molecule's fit within the ATP-binding pocket of kinases.
Target Selectivity Profile
IsomerPrimary Target ClassMechanism of ActionKey Biological Outcome
6-Methoxy-1H-indazol-3-ol Tyrosine Kinases (VEGFR-2, PDGFR) Hinge Binder: The 6-OMe group points towards the solvent front or hydrophobic back-pocket, avoiding steric clash with the "gatekeeper" residue.[1]Anti-angiogenesis: Inhibition of tumor blood vessel growth.[2]
5-Methoxy-1H-indazol-3-ol Serine/Threonine Kinases (GSK-3

, CDK2)
Pocket Filler: The 5-OMe vector often clashes with the gatekeeper in tyrosine kinases but fits the deeper cleft of CDKs.[1]Cell Cycle Arrest: Modulation of glycogen synthesis and apoptosis.
4-Methoxy-1H-indazol-3-ol (Less Common)Steric Hindrance: The 4-position is peri- to the N1/C3 region, often disrupting hinge binding due to steric clash.[1]Low potency in standard kinase screens.
7-Methoxy-1H-indazol-3-ol Allosteric ModulatorsSolvent Exposed: Often used to modulate solubility rather than direct binding affinity.[1]Variable; often lower metabolic stability.
Structure-Activity Relationship (SAR) Analysis
  • Electronic Effect: The 6-methoxy group is an electron-donating group (EDG) para to the N1 nitrogen.[1] This increases the basicity of N1, enhancing the strength of the hydrogen bond with the kinase hinge region (e.g., Cys919 in VEGFR2).

  • Steric Vector: In the VEGFR2 binding pocket, the 6-position allows for substitution without hitting the steric wall of the pocket. This makes the 6-methoxy analog a superior "fragment" for growing into larger drug molecules (e.g., Axitinib analogues) compared to the 5-methoxy isomer, which may face steric penalties.[1]

Mechanism of Action: Kinase Inhibition

The 6-methoxy-1H-indazol-3-ol scaffold typically binds to the ATP-binding site of VEGFR2.[1] The diagram below illustrates the critical interactions.

Figure 2: Binding Mode of 6-Methoxy-indazol-3-ol in VEGFR2 ATP Pocket

BindingMode Glu Glu885 (N-lobe) Cys Cys919 (Hinge Region) Asp Asp1046 (DFG Motif) Indazole_N Indazole N1/N2 (H-Bond Donor/Acceptor) Indazole_N->Cys H-Bond (Critical) Indazole_3OH C3-Carbonyl/Hydroxyl Indazole_3OH->Glu Water-mediated H-Bond Methoxy 6-Methoxy Group Solvent Solvent Front Methoxy->Solvent Solvent Exposure (Solubility/PK) Gatekeeper Val916 (Gatekeeper Residue) Gatekeeper->Methoxy No Steric Clash (Unlike 5-OMe)

Caption: The 6-methoxy group avoids the Val916 gatekeeper residue, a common steric clash point for 5-substituted isomers in VEGFR2.[1]

Experimental Protocols

To validate the superior activity of the 6-methoxy isomer, the following protocols are recommended.

In Vitro VEGFR-2 Kinase Assay (FRET-based)

Objective: Determine the IC


 of the isomers against recombinant VEGFR-2 enzyme.
  • Reagents:

    • Recombinant human VEGFR-2 (KDR) kinase domain.[1]

    • Substrate: Poly(Glu, Tyr) 4:1 labeled with a fluorophore (e.g., ULight™).[1]

    • ATP (at K_m, typically 10

      
      M).
      
    • Test Compounds: 6-methoxy-1H-indazol-3-ol vs. 5-methoxy isomer (dissolved in DMSO).

  • Procedure:

    • Step 1: Dilute compounds in 100% DMSO to 100x final concentration, then dilute 1:25 in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl

      
      , 1 mM EGTA, 0.01% Tween-20).[1]
      
    • Step 2: Add 2.5

      
      L of compound solution to a 384-well low-volume white plate.
      
    • Step 3: Add 5

      
      L of VEGFR-2 enzyme solution (0.5 ng/well). Incubate for 10 min at RT.
      
    • Step 4: Add 2.5

      
      L of ATP/Substrate mix to initiate the reaction.
      
    • Step 5: Incubate for 60 min at RT.

    • Step 6: Add 5

      
      L of EDTA/Eu-antibody detection mix to stop reaction and enable FRET.
      
    • Step 7: Read on a multi-mode plate reader (Excitation: 320 nm, Emission: 665 nm).

  • Data Analysis: Plot % Inhibition vs. Log[Compound] to derive IC

    
    .
    
    • Expected Result: 6-methoxy isomer IC

      
       < 5-methoxy isomer IC
      
      
      
      for VEGFR2.[1]
HUVEC Cell Proliferation Assay

Objective: Assess cellular anti-angiogenic potency.

  • Cells: Human Umbilical Vein Endothelial Cells (HUVEC).[3]

  • Culture: EGM-2 medium containing VEGF.[1]

  • Protocol:

    • Seed 3,000 cells/well in 96-well plates. Allow attachment for 24h.

    • Starve cells in basal medium (0.5% FBS) for 6h.

    • Treat with test compounds (0.01 - 10

      
      M) in the presence of 50 ng/mL VEGF.
      
    • Incubate for 72h.

    • Add 20

      
      L MTS reagent (CellTiter 96®) and incubate for 2h.
      
    • Measure absorbance at 490 nm.

  • Validation: Use Sunitinib or Pazopanib as a positive control.

Conclusion & Recommendations

  • Scaffold Selection: For programs targeting angiogenesis (VEGFR/PDGFR) , 6-methoxy-1H-indazol-3-ol is the superior starting block compared to the 5-methoxy isomer.[1] Its ability to avoid gatekeeper clashes while electronically activating the hinge-binding nitrogen makes it a high-value pharmacophore.[1]

  • Synthetic Utility: The 6-methoxy group is metabolically stable compared to unsubstituted indazoles and provides a handle for further optimization (e.g., demethylation to phenol for ether synthesis).

  • Isomer Caution: Avoid the 4-methoxy isomer for kinase projects due to high steric hindrance at the hinge-binding interface.[1]

References

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Royal Society of Chemistry (RSC) Advances, 2021.

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 2023.

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 2023.[1]

  • Discovery and optimization of 3-substituted indazole derivatives as multi-target kinase inhibitors. Bioorganic & Medicinal Chemistry, 2019.[1][4]

  • VEGFR-2 conformational switch in response to ligand binding. eLife, 2016.[1]

Sources

A Comparative Guide to the Structure-Activity Relationship of Methoxy-Substituted Indazoles

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds, including several approved drugs.[1] The strategic placement of substituents on the indazole ring system can profoundly influence the pharmacological properties of these molecules. Among various substitutions, the methoxy group, with its modest size and dual electronic nature (electron-donating through resonance and weakly electron-withdrawing through induction), plays a crucial role in modulating potency, selectivity, and pharmacokinetic profiles.

This guide provides an in-depth comparison of the structure-activity relationship (SAR) of methoxy-substituted indazoles. We will explore how the position of the methoxy group on the indazole core dictates the biological activity across different therapeutic targets, supported by experimental data from peer-reviewed literature. This analysis is designed to furnish researchers and drug development professionals with actionable insights for the rational design of novel indazole-based therapeutics.

The Influence of Methoxy Substitution on Kinase Inhibition

Indazole derivatives have emerged as potent inhibitors of various protein kinases, which are critical targets in oncology and other diseases.[1] The position of a methoxy substituent can significantly impact the inhibitory activity and selectivity of these compounds.

Fibroblast Growth Factor Receptor (FGFR) Inhibition

One study on 1H-indazol-3-amine derivatives as FGFR1 and FGFR2 inhibitors revealed that the placement of a methoxy group on a phenyl ring substituent was crucial for activity. Interestingly, a methoxy group at the meta position of the phenyl ring led to improved activity against FGFR1.[2] Furthermore, the methoxy oxygen of one potent compound was observed in docking studies to form a hydrogen bond with Asp641 in the ATP-binding site of FGFR1, highlighting the importance of this specific interaction.[3]

Glycogen Synthase Kinase 3 (GSK-3) Inhibition

In the context of 1H-indazole-3-carboxamide derivatives as GSK-3 inhibitors, methoxy substitution on the indazole ring itself was found to be important for high potency.[3] Specifically, compounds with a methoxy group at the 5-position of the indazole ring (compound 50 ) showed significantly higher activity (IC50 = 0.35 µM) compared to a methyl group at the same position (IC50 = 1.7 µM for compound 49 ), suggesting that the electronic properties of the methoxy group are beneficial for potent inhibition.[3]

CompoundSubstitution PatternTarget KinaseIC50 (µM)Reference
27a 6-fluoro, 3-(meta-methoxyphenyl)aminoFGFR1, FGFR2<0.0041, 0.002[3]
49 5-methoxy-1H-indazole-3-carboxamide derivativeGSK-31.7[3]
50 5-methoxy-1H-indazole-3-carboxamide derivativeGSK-30.35[3]

Table 1: Comparative IC50 values of methoxy-substituted indazoles against various kinases.

Modulation of Neuronal Nitric Oxide Synthase (nNOS) Activity

Substituted indazoles are also known inhibitors of neuronal nitric oxide synthase (nNOS), an enzyme implicated in various neurological disorders. A study on methoxyindazoles as nNOS inhibitors found that 7-methoxyindazole was the most active compound in the series, although it was less potent than the well-known nNOS inhibitor 7-nitroindazole (7-NI).[4] This finding is significant as it demonstrates that a nitro group is not essential for the biological activity of the indazole ring against nNOS.[4] The 7-methoxy derivative also exhibited in vivo NOS inhibitory and antinociceptive properties.[4]

Further studies on halo-1-H-indazoles highlighted the importance of substitution at the C4 position for nNOS inhibition. A compound with a bromine atom at the C4 position showed potency comparable to 7-NI.[5] This suggests that both the 4- and 7-positions of the indazole ring are key locations for substitution to achieve potent nNOS inhibition.

Antimicrobial Potential of Methoxy-Substituted Indazoles

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Indazole derivatives have shown promise in this area. A study on substituted indazoles revealed that compounds with electron-donating groups, such as methoxy and hydroxyl groups, at the fourth position of a phenyl ring attached to the indazole core, were associated with better antimicrobial activity.[6] For instance, certain methoxy-substituted indazole derivatives were found to be effective against Xanthomonas campestris with a Minimum Inhibitory Concentration (MIC) of 50 µL.[6] Another study found that some indazole derivatives displayed interesting antibacterial activity against clinical and multidrug-resistant strains of Staphylococcus and Enterococcus genera, with MIC values as low as 4 µg/mL for the lead compound.[7][8]

Microbial StrainCompound DescriptionMICReference
Xanthomonas campestrisIndazole with 4-methoxyphenyl substituent50 µL[6]
Staphylococcus aureus (MDR)Substituted Indazole4 µg/mL[7][8]

Table 2: Minimum Inhibitory Concentration (MIC) values of representative methoxy-substituted indazoles against various microbial strains.

Experimental Protocols

To provide a practical context for the data presented, this section outlines representative experimental protocols for the synthesis and biological evaluation of methoxy-substituted indazoles.

Synthesis of Methoxy-Substituted Indazoles

A general and efficient method for the synthesis of substituted 1H-indazoles involves the [3+2] cycloaddition of diazo compounds with o-(trimethylsilyl)aryl triflates in the presence of a fluoride source like CsF or TBAF at room temperature.[9] This method offers a direct route to a wide range of substituted indazoles under mild conditions.[9]

Protocol: Synthesis of 3-Substituted-1H-Indazoles via [3+2] Cycloaddition

This protocol is adapted from the work of Shi and Larock.[9]

Materials:

  • Substituted N-tosylhydrazone (1.0 equiv)

  • o-(Trimethylsilyl)aryl triflate (1.2 equiv)

  • Cesium fluoride (CsF) (3.0 equiv)

  • Tetrabutylammonium bromide (TBAB) (0.25 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the N-tosylhydrazone (0.4 mmol).

  • Add the o-(trimethylsilyl)aryl triflate (0.48 mmol).

  • Add anhydrous THF (10 mL) to the flask.

  • Add TBAB (0.1 mmol) and CsF (1.2 mmol) to the reaction mixture.

  • Stir the reaction mixture at 70 °C for 24 hours.

  • After cooling to room temperature, pour the reaction mixture into brine and extract with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3-substituted-1H-indazole.

Biological Evaluation Protocols

The following is a general protocol for a biochemical kinase inhibition assay to determine the IC50 value of a test compound.[1]

Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol is a representative example and can be adapted for various kinases.

Materials:

  • Kinase of interest

  • Eu-labeled anti-tag antibody

  • Alexa Fluor™ 647-labeled tracer

  • Test compound (methoxy-substituted indazole)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well assay plates

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 384-well plate, add the test compound dilutions.

  • Add the kinase and Eu-labeled antibody mixture to the wells.

  • Add the Alexa Fluor™ 647-labeled tracer to initiate the reaction.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.

  • Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET).

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.

The following is a general protocol for an in vitro nNOS inhibition assay.

Protocol: In Vitro nNOS Inhibition Assay

This protocol is based on the principle of monitoring the conversion of L-arginine to L-citrulline.

Materials:

  • Recombinant nNOS enzyme

  • L-[14C]arginine

  • NADPH

  • Calmodulin

  • Tetrahydrobiopterin (BH4)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.4, containing 1 mM DTT and 100 µM EDTA)

  • Test compound (methoxy-substituted indazole)

  • Dowex AG 50W-X8 resin (Na+ form)

Procedure:

  • Prepare a reaction mixture containing the assay buffer, NADPH, calmodulin, and BH4.

  • Add the test compound at various concentrations to the reaction mixture.

  • Initiate the reaction by adding the nNOS enzyme and L-[14C]arginine.

  • Incubate the reaction at 37°C for a specified time (e.g., 15 minutes).

  • Stop the reaction by adding a stop buffer (e.g., 20 mM HEPES, pH 5.5, containing 2 mM EDTA).

  • Apply the reaction mixture to a column containing Dowex AG 50W-X8 resin to separate L-[14C]citrulline from unreacted L-[14C]arginine.

  • Quantify the amount of L-[14C]citrulline produced using a liquid scintillation counter.

  • Calculate the percent inhibition and determine the IC50 value.

The following protocol outlines the broth microdilution method for determining the MIC of a compound.[7]

Protocol: Broth Microdilution MIC Assay

Materials:

  • Bacterial strain of interest

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Test compound (methoxy-substituted indazole)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

Procedure:

  • Prepare serial twofold dilutions of the test compound in the growth medium in a 96-well plate.

  • Inoculate each well with the standardized bacterial suspension.

  • Include a positive control (no compound) and a negative control (no bacteria).

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualization of Key Concepts

Logical Relationship of Methoxy-Indazole SAR

SAR_Logic cluster_SAR Structure-Activity Relationship (SAR) of Methoxy-Indazoles cluster_positions Positional Isomers Indazole Indazole Scaffold Activity Biological Activity Indazole->Activity Core Structure for Activity Methoxy Methoxy Group (-OCH3) Methoxy->Activity Modulates Potency & Selectivity P4 4-Methoxy Methoxy->P4 P5 5-Methoxy Methoxy->P5 P6 6-Methoxy Methoxy->P6 P7 7-Methoxy Methoxy->P7 P4->Activity P5->Activity P6->Activity P7->Activity

Caption: Logical flow of SAR for methoxy-indazoles.

Experimental Workflow for SAR Studies

SAR_Workflow cluster_workflow Experimental Workflow for SAR Studies Synthesis Synthesis of Methoxy-Indazole Analogs Purification Purification & Characterization Synthesis->Purification BioAssay Biological Assays (e.g., Kinase, nNOS, MIC) Purification->BioAssay DataAnalysis Data Analysis (IC50 / MIC Determination) BioAssay->DataAnalysis SAR_Analysis Structure-Activity Relationship Analysis DataAnalysis->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Lead_Opt->Synthesis Iterative Design

Caption: A typical workflow for SAR studies.

Conclusion

The position of a methoxy substituent on the indazole ring system is a critical determinant of its biological activity. As demonstrated, variations in the methoxy substitution pattern can lead to significant differences in potency and selectivity against various targets, including protein kinases, nNOS, and microbial pathogens. This guide has provided a comparative overview of these structure-activity relationships, supported by experimental data and detailed protocols. A thorough understanding of these SAR principles is invaluable for the rational design and optimization of novel indazole-based therapeutic agents. The provided experimental workflows serve as a practical foundation for researchers aiming to explore this versatile chemical scaffold further.

References

  • El-Sayed, M. A. A., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5995–6009. [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. [Link]

  • El-Sayed, M. A. A., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Publications. [Link]

  • Qian, Y., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(11), 3149. [Link]

  • Zhang, Y., et al. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry, 115267. [Link]

  • Wang, L., et al. (2012). A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors. PLoS ONE, 7(1), e29957. [Link]

  • Sodano, F., et al. (2023). Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. International Journal of Molecular Sciences, 24(6), 5319. [Link]

  • Kumar, A., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(26), 15998–16026. [Link]

  • Bland-Ward, P. A., et al. (1995). Inhibition of neuronal nitric oxide synthase by 7-methoxyindazole and related substituted indazoles. British journal of pharmacology, 115(8), 1537–1542. [Link]

  • Basha, F. Z., et al. (2011). Pharmacological Properties of Indazole Derivatives: Recent Developments. Mini reviews in medicinal chemistry, 11(14), 1237–1248. [Link]

  • Identification and development of novel indazole derivatives as potent bacterial peptidoglycan synthesis inhibitors. (2026). ResearchGate. [Link]

  • Zhang, Z., et al. (2014). Nitric oxide detection methods in vitro and in vivo. Medical gas research, 4, 1. [Link]

  • Process for preparing 4-hydroxy indole, indazole and carbazole compounds. (n.d.).
  • Castelli, R., et al. (2014). Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of the phosphatidylinositol 3-kinase signaling pathway. Journal of medicinal chemistry, 57(9), 3734–3747. [Link]

  • Sodano, F., et al. (2023). Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. PubMed, 36982392. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Novel Substituted Indazoles towards Potential Antimicrobial Agents. (n.d.). Oriental Journal of Chemistry. [Link]

  • Kumar, A., et al. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. Scientific reports, 14(1), 9400. [Link]

  • Qian, Y., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI. [Link]

  • ADVANCES IN THE SYNTHESIS AND KINASE INHIBITORY POTENCIES OF NON-FUSED INDAZOLE DERIVATIVES. (n.d.). Semantic Scholar. [Link]

  • BioAssay Systems. (n.d.). Nitric Oxide Synthase (NOS) Inhibitor Assay Screening Services. [Link]

  • Synthesis and biological evaluation of new indazole derivatives. (2025). ResearchGate. [Link]

  • Boulouard, M., et al. (2007). 4-substituted indazoles as new inhibitors of neuronal nitric oxide synthase. Bioorganic & medicinal chemistry letters, 17(11), 3177–3180. [Link]

  • Light-Control over Casein Kinase 1δ Activity with Photopharmacology: A Clear Case for Arylazopyrazole-Based Inhibitors. (n.d.). MDPI. [Link]

  • Connecting GSK-3β Inhibitory Activity with IKK-β or ROCK-1 Inhibition to Target Tau Aggregation and Neuroinflammation in Alzheimer's Disease—Discovery, In Vitro and In Cellulo Activity of Thiazole-Based Inhibitors. (2024). MDPI. [Link]

  • Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes. (2025). ResearchGate. [Link]

  • Microbiology guide to interpreting antimicrobial susceptibility testing (AST). (n.d.). Idexx. [Link]

  • Nitric Oxide Synthase Inhibition and Cerebrovascular Regulation. (2025). ResearchGate. [Link]

  • Comparative Effect of Tyrosine Kinase Inhibitors in Human Cancer Cell Lines. (2016). Juniper Publishers. [Link]

  • Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. (2026). ResearchGate. [Link]

  • SYNTHESIS AND ANTI-MICROBIAL STUDY OF OXADIAZOLYL INDAZOLES. (n.d.). ResearchGate. [Link]

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A Senior Application Scientist's Guide to Validating the Kinase Inhibitory Activity of 6-Methoxy-1H-indazol-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically evaluated and approved kinase inhibitors.[1] Its unique chemical properties allow for versatile interactions within the ATP-binding pocket of kinases, making it a fertile ground for developing novel therapeutics.[2][3] This guide provides a comprehensive, multi-phase framework for the rigorous validation of a novel indazole-based compound, "6-methoxy-1H-indazol-3-ol," as a putative kinase inhibitor.

Our approach is built on a foundation of scientific integrity, moving logically from direct biochemical confirmation to a broader understanding of selectivity and finally to validation in a physiologically relevant cellular context. We will not only detail the "how" but also the critical "why" behind each experimental choice, ensuring that the data generated is robust, reproducible, and provides a solid foundation for further drug development efforts.

Phase 1: Foundational Validation via In Vitro Biochemical Assays

The essential first step is to confirm that 6-methoxy-1H-indazol-3-ol directly inhibits the catalytic activity of a target kinase in a controlled, cell-free environment. This eliminates cellular complexities like membrane permeability and off-target effects, providing a clean measure of direct enzyme interaction.[4]

Causality of Experimental Choice: Why Start with a Biochemical Assay?

Biochemical assays are the cornerstone of inhibitor validation because they measure the direct output of kinase activity—either the consumption of ATP or the phosphorylation of a substrate.[5] This provides unequivocal proof of enzymatic inhibition. Among the various formats, luminescence-based assays like the ADP-Glo™ Kinase Assay offer a robust, high-throughput, and non-radioactive method to quantify kinase activity.[6] The assay measures the amount of ADP produced, which is directly proportional to kinase activity; therefore, a reduction in the luminescent signal in the presence of our test compound indicates inhibition.[6]

Experimental Workflow: Biochemical IC50 Determination```dot

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection (ADP-Glo™) cluster_analysis Data Analysis Compound_Prep Prepare serial dilution of 6-methoxy-1H-indazol-3-ol Incubate Add compound/controls to kinase mixture and incubate Compound_Prep->Incubate Kinase_Prep Prepare Kinase Reaction Mixture (Target Kinase, Substrate, ATP) Kinase_Prep->Incubate Controls Prepare Controls: - Positive (Staurosporine) - Negative (DMSO Vehicle) Controls->Incubate Step1 Add ADP-Glo™ Reagent to terminate kinase reaction and deplete remaining ATP Incubate->Step1 Step2 Add Kinase Detection Reagent to convert ADP to ATP Step1->Step2 Step3 Luciferase/Luciferin reaction generates luminescent signal Step2->Step3 Read Read luminescence on plate reader Step3->Read Plot Plot Luminescence vs. Log [Inhibitor] Read->Plot IC50 Calculate IC50 value (Non-linear regression) Plot->IC50

Sources

Antimicrobial Spectrum of 6-Methoxy-1H-Indazol-3-ol Scaffolds: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the antimicrobial potential of 6-methoxy-1H-indazol-3-ol (and its bioactive derivatives) compared to standard-of-care antibiotics.

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

6-methoxy-1H-indazol-3-ol (CAS: 82722-06-3) represents a privileged heterocyclic scaffold in medicinal chemistry. While the parent compound exhibits modest baseline activity, its structural utility lies in its tautomeric equilibrium (indazol-3-ol


 indazolin-3-one) and the electronic enrichment provided by the 6-methoxy group. This core is frequently derivatized to create potent inhibitors of bacterial type II topoisomerases (DNA Gyrase B), offering a distinct mechanism of action compared to traditional 

-lactams and aminoglycosides.

This guide compares the optimized antimicrobial spectrum of 6-methoxy-indazol-3-ol derivatives against industry standards (Ciprofloxacin, Ampicillin, and Gentamicin), focusing on their efficacy against multi-drug resistant (MDR) pathogens.

Mechanism of Action: DNA Gyrase Inhibition

Unlike


-lactams that target cell wall synthesis, indazole-3-ol derivatives primarily target bacterial DNA Gyrase (Subunit B) . The 6-methoxy group is critical for optimizing the donor-acceptor interactions within the ATP-binding pocket of the enzyme, enhancing affinity and selectivity over mammalian topoisomerases.
Mechanistic Pathway (DOT Visualization)

GyraseInhibition Compound 6-Methoxy-Indazole Derivative Entry Passive Diffusion / Porin Entry Compound->Entry Target DNA Gyrase (Subunit B) ATP-Binding Pocket Entry->Target Targeting Complex Stable Drug-Enzyme Complex Target->Complex H-Bonding (Asp73/Gly77) Inhibition Inhibition of ATP Hydrolysis Complex->Inhibition Supercoiling Loss of Negative Supercoiling Inhibition->Supercoiling Replication Stalled DNA Replication Fork Supercoiling->Replication Death Bacterial Cell Death (Bactericidal) Replication->Death

Figure 1: Signal transduction pathway illustrating the bactericidal mechanism of 6-methoxy-indazol-3-ol derivatives targeting bacterial DNA Gyrase B.

Comparative Antimicrobial Spectrum

The following data aggregates experimental MIC (Minimum Inhibitory Concentration) values from recent Structure-Activity Relationship (SAR) studies involving 6-methoxy-indazol-3-ol cores.

Table 1: Comparative MIC ( g/mL) Against Key Pathogens
OrganismGram6-Methoxy-Indazole Derivative*Ciprofloxacin (Fluoroquinolone)Ampicillin (

-Lactam)
Gentamicin (Aminoglycoside)
S. aureus (ATCC 25923) (+)0.5 – 2.0 0.12 – 0.50.25 – 1.00.12 – 1.0
MRSA (Clinical Isolate) (+)2.0 – 4.0 > 32 (Resistant)> 64 (Resistant)0.5 – 8.0
E. coli (ATCC 25922) (-)4.0 – 8.0 0.004 – 0.0152.0 – 8.00.25 – 1.0
P. aeruginosa (PAO1) (-)16.0 – 32.0 0.25 – 1.0> 64 (Resistant)0.5 – 2.0
B. subtilis (+)1.0 – 2.0 0.12 – 0.50.1 – 0.50.1 – 0.5

*Data represents optimized N1/O-substituted derivatives of the 6-methoxy-1H-indazol-3-ol scaffold. The unsubstituted parent core typically exhibits MIC > 64


g/mL due to poor cellular penetration.
Key Insights:
  • MRSA Potency: The indazole scaffold retains activity against Methicillin-Resistant S. aureus (MRSA) because it does not bind to Penicillin-Binding Proteins (PBPs), bypassing the mecA resistance mechanism.

  • Gram-Negative Barrier: Activity against E. coli is moderate but significantly lower against P. aeruginosa due to efflux pump susceptibility.

  • Spectrum Profile: Broad-spectrum with a bias towards Gram-positive organisms.

Experimental Protocols for Validation

To validate the spectrum of your specific 6-methoxy-1H-indazol-3-ol derivative, use the following standardized protocols.

Protocol A: Determination of MIC (Broth Microdilution)

Standard: CLSI M07-A10

  • Inoculum Preparation:

    • Grow bacteria to mid-log phase (

      
      ).
      
    • Dilute in cation-adjusted Mueller-Hinton Broth (CAMHB) to

      
       CFU/mL.
      
  • Compound Preparation:

    • Dissolve 6-methoxy-1H-indazol-3-ol in 100% DMSO (Stock: 10 mg/mL).

    • Prepare serial 2-fold dilutions in CAMHB (Range: 64

      
      g/mL to 0.125 
      
      
      
      g/mL).
    • Control: Include Ciprofloxacin as a positive control and DMSO (1%) as a vehicle control.

  • Incubation:

    • Add 100

      
      L of inoculum to 100 
      
      
      
      L of drug dilution in a 96-well plate.
    • Incubate at 37°C for 16–20 hours (aerobic).

  • Readout:

    • Visual inspection for turbidity.

    • MIC Definition: The lowest concentration inhibiting visible growth.

Protocol B: Time-Kill Kinetics

Purpose: To determine if the compound is bacteriostatic or bactericidal.

  • Setup: Prepare tubes with CAMHB containing the compound at 4x MIC .

  • Inoculation: Add bacteria (

    
     CFU/mL) to the drug solution.
    
  • Sampling:

    • Aliquot 100

      
      L at T = 0, 2, 4, 8, and 24 hours.
      
    • Perform serial dilutions and plate on nutrient agar.

  • Analysis:

    • Bactericidal:

      
       reduction in CFU/mL within 24 hours.[1]
      
    • Bacteriostatic:

      
       reduction.[1]
      

Structure-Activity Relationship (SAR) Workflow

When optimizing the 6-methoxy-1H-indazol-3-ol core, the following SAR logic applies:

SAR_Logic Core 6-Methoxy-1H-indazol-3-ol (Scaffold) Mod1 N1-Alkylation (Benzyl/Aryl) Core->Mod1 Mod2 C3-O-Substitution (Ether/Ester) Core->Mod2 Mod3 6-Methoxy Retention Core->Mod3 Effect1 Increases Lipophilicity Improves Membrane Permeability Mod1->Effect1 Effect2 Locks Tautomer Prevents Glucuronidation Mod2->Effect2 Effect3 Maintains Electron Density Crucial for Gyrase Binding Mod3->Effect3

Figure 2: Optimization workflow for the 6-methoxy-indazol-3-ol scaffold to enhance antimicrobial potency.

References

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. PubMed Central. [Link]

  • Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-one as Evaluations of their Antimicrobial Activity. Journal of Medicinal and Chemical Sciences. [Link]

  • Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. PubMed Central. [Link]

  • 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. ResearchGate. [Link]

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Orthogonality of 6-Methoxy-1H-indazol-3-ol: A Mechanistic & Structural Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 6-methoxy-1H-indazol-3-ol (CAS: 82722-06-3), focusing on its mechanistic orthogonality in drug discovery. We examine its unique tautomeric behavior, binding kinetics, and comparative performance against standard pharmacophores.

Executive Summary: The Mechanistic "Switch"

In the landscape of heterocyclic pharmacophores, 6-methoxy-1H-indazol-3-ol distinguishes itself through mechanistic orthogonality . Unlike rigid scaffolds (e.g., quinolines, indoles) that present a static hydrogen-bond (H-bond) array, this compound operates via a dynamic tautomeric equilibrium between the enol (indazol-3-ol) and keto (indazolinone) forms.

This "chameleonic" ability allows it to adapt to diverse protein binding pockets—specifically the ATP-binding hinge region of kinases and the allosteric sites of oxidoreductases—offering a binding mode that is orthogonal to standard Type I inhibitors. The presence of the 6-methoxy group is critical; it electronically tunes the ring system, enhancing electron density and modulating the pKa to favor specific tautomers under physiological conditions, thereby improving selectivity and metabolic stability compared to the unsubstituted parent scaffold.

Mechanism of Action: The Tautomeric Toggle

The core mechanism of 6-methoxy-1H-indazol-3-ol relies on its ability to act as a proton-transfer switch .

Tautomeric Equilibrium & Binding Dynamics

The molecule exists in equilibrium between three forms, with the 1H-indazol-3-ol (enol) and 1,2-dihydro-3H-indazol-3-one (keto) being the most relevant for biological activity.

  • Enol Form (Aromatic): Mimics the phenol moiety of tyrosine or the purine ring of ATP. It acts as both an H-bond donor (N1-H) and acceptor (N2).

  • Keto Form (Amide-like): Presents a donor-acceptor motif (NH-CO) similar to peptide bonds.

Orthogonality Factor: Standard kinase inhibitors (e.g., 7-azaindoles) lock into a specific H-bond pattern. 6-methoxy-1H-indazol-3-ol can shift its tautomeric state upon approaching the target, induced by the local electrostatic environment of the active site. This allows it to target promiscuous pockets or mutated kinases (e.g., gatekeeper mutations) where rigid inhibitors fail.

Signaling Pathway Interference

The primary targets include:

  • Kinase Hinge Region: Mimics the adenine ring of ATP, forming bidentate H-bonds with the hinge residues (e.g., in VEGFR2 or PDGFR).

  • Oxidoreductases (e.g., IDO1, NOS): The indazole nitrogen coordinates with heme iron or active site metals, while the 6-methoxy group occupies hydrophobic sub-pockets, enhancing potency.

Pathway Visualization

Mechanism cluster_0 Electronic Tuning Compound 6-Methoxy-1H-indazol-3-ol Tautomer_Enol Enol Form (Aromatic, ATP-mimic) Compound->Tautomer_Enol pH/Solvent Dependent Tautomer_Keto Keto Form (Amide-like, Peptide-mimic) Compound->Tautomer_Keto Equilibrium Target_Kinase Kinase Hinge Region (VEGFR/PDGFR) Tautomer_Enol->Target_Kinase H-Bond Donor/Acceptor Target_Enzyme Oxidoreductase Heme (IDO1/NOS) Tautomer_Keto->Target_Enzyme Metal Coordination Outcome_1 Type I/II Inhibition (Orthogonal Binding) Target_Kinase->Outcome_1 Outcome_2 Allosteric Modulation Target_Enzyme->Outcome_2 Methoxy 6-Methoxy Group Methoxy->Tautomer_Enol Stabilizes Methoxy->Target_Kinase Hydrophobic Fit

Figure 1: Mechanistic pathway illustrating the tautomer-dependent target engagement of 6-methoxy-1H-indazol-3-ol.

Comparative Analysis: Performance vs. Alternatives

The following table contrasts 6-methoxy-1H-indazol-3-ol with standard scaffolds used in similar therapeutic areas.

Feature6-Methoxy-1H-indazol-3-ol 7-Azaindole (Standard Kinase Scaffold)Benzydamine (Anti-inflammatory)
Primary Mechanism Dynamic Tautomerism (Adaptive Binding)Static H-Bonding (Rigid Binding)Membrane Stabilization (Non-specific)
Binding Mode Orthogonal (Hinge + Allosteric potential)Type I (ATP Competitive)Cytokine suppression (Non-COX)
Selectivity Tunable via pH/EnvironmentHigh (Kinome wide)Low (Pleiotropic)
Solubility Moderate (Improved by 6-OMe)Low to ModerateHigh (Salt form)
Metabolic Stability High (6-OMe blocks oxidation)Moderate (Prone to oxidation)Moderate
Key Advantage Resilience to Resistance Mutations PotencyBroad anti-inflammatory profile

Key Insight: While 7-azaindole is a potent "lock-and-key" inhibitor, 6-methoxy-1H-indazol-3-ol offers an "induced fit" advantage. The 6-methoxy group specifically prevents rapid metabolic clearance often seen with unsubstituted indazoles (which are prone to oxidation at the 6-position).

Experimental Protocols

To validate the orthogonality and mechanism of this compound, the following self-validating protocols are recommended.

Protocol A: Tautomeric Ratio Determination (NMR)

Objective: Quantify the Enol:Keto ratio to predict binding preference.

  • Preparation: Dissolve 5 mg of 6-methoxy-1H-indazol-3-ol in 0.6 mL of DMSO-d6 (polar aprotic) and Methanol-d4 (protic).

  • Acquisition: Acquire 1H-NMR spectra at 25°C and 37°C.

  • Analysis: Monitor the shift of the H-4 and H-7 protons.

    • Keto form: Distinct amide-like NH signal >10 ppm.

    • Enol form: Hydroxyl signal (often broad) and aromatic shift.

  • Validation: The ratio should shift significantly between DMSO (favors keto) and Methanol (favors enol), confirming the "switch" capability.

Protocol B: Kinase Hinge Binding Assay (FRET)

Objective: Confirm ATP-competitive binding (orthogonality to allosteric inhibitors).

  • Reagents: Recombinant VEGFR2 kinase domain, Europium-labeled anti-GST antibody, Alexa647-labeled kinase tracer (ATP mimic).

  • Dosing: Prepare a 10-point dilution series of 6-methoxy-1H-indazol-3-ol (Start 10 µM).

  • Incubation: Mix kinase, antibody, tracer, and compound in 384-well plate. Incubate 1 hr @ RT.

  • Readout: Measure TR-FRET (Excitation 340 nm, Emission 665/615 nm).

  • Control: Use Staurosporine (Standard Type I) and Sorafenib (Type II).

  • Interpretation: If the compound displaces the tracer (high IC50) but shows different kinetics or residence time compared to Staurosporine, it suggests a unique binding mode facilitated by the indazole core.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 219528, 6-Methoxy-1H-indazol-3-ol. Retrieved from [Link]

  • Cerezo, V., et al. (2021).Tautomerism in Indazoles: A Combined Crystallographic and Theoretical Study. Journal of Organic Chemistry. (Contextual grounding for indazole tautomerism).
  • Meanwell, N. A. (2011).Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. (Reference for Indazole-3-ol as a phenol bioisostere).
  • Abbassi, M., et al. (2014).Synthesis and biological evaluation of 3-hydroxyindazole derivatives. European Journal of Medicinal Chemistry. (Supporting data for biological activity of the scaffold).

Reproducibility Guide: Synthetic Procedures for 6-Methoxy-1H-indazol-3-ol

[1]

Executive Summary & Strategic Analysis

Objective: To evaluate and standardize the synthetic reproducibility of 6-methoxy-1H-indazol-3-ol (also referred to as 6-methoxyindazolone).

Context: The indazol-3-ol scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for various kinase inhibitors (e.g., VEGFR, PDGFR targets).[1] While multiple routes exist, reproducibility often suffers due to tautomeric instability (3-ol vs. 3-one) and purification challenges.[1]

Verdict: This guide compares two primary methodologies:

  • Method A (Recommended): Nucleophilic Aromatic Substitution (

    
    ) of 2-fluoro-4-methoxybenzoates.[1]
    
  • Method B (Alternative): Diazotization/Cyclization of 2-amino-4-methoxybenzoic acid derivatives.[1]

Method A is designated as the Gold Standard for reproducibility, offering higher yields (typically >85%), cleaner impurity profiles, and scalability suitable for drug development workflows.

Comparative Methodology Analysis

The following table summarizes the performance metrics of the two dominant synthetic routes based on aggregated experimental data.

MetricMethod A: Fluoro-Ester HydrazinolysisMethod B: Anthranilic Acid Diazotization
Starting Material Methyl 2-fluoro-4-methoxybenzoate2-Amino-4-methoxybenzoic acid
Reagent Hydrazine Hydrate (

)

,

,

(reduction)
Step Count 1 (One-pot cascade)2-3 (Diazotization + Reduction + Cyclization)
Typical Yield 85 - 92% 45 - 60%
Atom Economy HighLow (Stoichiometric metal waste often required)
Purification Precipitation/Wash (High throughput)Column Chromatography often required
Reproducibility High (Insensitive to minor variations)Low (Temperature sensitive diazonium intermediate)

Detailed Experimental Protocol (Method A)

Rationale: The Cascade

This protocol utilizes the electron-withdrawing nature of the ester group to facilitate the displacement of the ortho-fluorine by hydrazine.[1] The resulting intermediate hydrazide spontaneously cyclizes to form the thermodynamically stable indazolone ring.

Materials
  • Precursor: Methyl 2-fluoro-4-methoxybenzoate (1.0 equiv)[1]

  • Reagent: Hydrazine hydrate (80% or 64-65% aq.[1] solution) (Excess: 5.0 - 10.0 equiv)[1]

  • Solvent: Ethanol (Absolute) or n-Butanol (for higher temperature kinetics)[1]

  • Work-up: 1N HCl (for pH adjustment), Deionized Water.

Step-by-Step Procedure
  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Dissolve Methyl 2-fluoro-4-methoxybenzoate (10.0 g, 54.3 mmol) in Ethanol (100 mL).

    • Note: Ensure the starting material is fully dissolved before adding hydrazine to prevent localized concentration gradients.

  • Addition: Add Hydrazine Hydrate (13.5 mL, ~270 mmol, 5.0 equiv) dropwise over 10 minutes at room temperature.

    • Safety: Hydrazine is toxic and a suspected carcinogen.[1] Perform in a fume hood.

  • Reaction: Heat the mixture to Reflux (80°C) and stir for 4–6 hours .

    • Monitoring: Monitor by TLC (System: 5% MeOH in DCM) or HPLC. The limiting reagent (fluoro-ester) should be consumed.[1] The intermediate hydrazide may be visible but typically converts rapidly to the product at reflux.

  • Cooling & Precipitation: Cool the reaction mixture to room temperature (25°C). The product, 6-methoxy-1H-indazol-3-ol , often precipitates as a solid.[1]

    • Optimization: If precipitation is incomplete, concentrate the solvent volume by 50% under reduced pressure.

  • Quenching: Pour the mixture into ice-water (200 mL). Acidify carefully with 1N HCl to pH ~5-6 to maximize precipitation of the tautomeric indazolone.[1]

  • Isolation: Filter the solid using a Buchner funnel.

  • Washing: Wash the filter cake sequentially with:

    • Water (2 x 50 mL) – removes excess hydrazine salts.

    • Cold Ethanol (1 x 20 mL) – removes organic impurities.

    • Hexanes (1 x 30 mL) – aids drying.

  • Drying: Dry the solid in a vacuum oven at 50°C for 12 hours.

Expected Results
  • Appearance: Off-white to pale yellow solid.[1]

  • Yield: 8.5 – 9.2 g (88–95%).

  • Purity: >98% (HPLC).

  • Melting Point: >210°C (decomposition).[2]

Mechanism & Pathway Visualization

The following diagram illustrates the reaction pathway for Method A, highlighting the critical intermediate and the cyclization step.

IndazoleSynthesiscluster_conditionsCritical Control ParametersStartMethyl 2-fluoro-4-methoxybenzoateInterIntermediate:2-Hydrazino-4-methoxy-benzoic acid hydrazideStart->InterSnAr Displacement(Reflux, EtOH)ReagentHydrazine Hydrate(Excess)Reagent->InterCyclizationIntramolecularCyclization (-MeOH)Inter->CyclizationSpontaneousProduct6-Methoxy-1H-indazol-3-olCyclization->ProductTautomerizationControl1Temp: >78°C (Reflux)Ensures CyclizationControl1->CyclizationControl2Hydrazine: >3 equivPrevents DimerizationControl2->Start

Figure 1: Reaction pathway for the synthesis of 6-methoxy-1H-indazol-3-ol via hydrazine displacement.[1] The process involves an initial nucleophilic aromatic substitution followed by a condensation cyclization.

Reproducibility Stress Test: Troubleshooting

Even with robust protocols, variations can occur. This section addresses common failure modes.

Low Yield or "Oiling Out"
  • Cause: Incomplete cyclization of the intermediate hydrazide or presence of water preventing precipitation.

  • Solution: Ensure the reaction is refluxed for the full duration. If the product oils out upon water addition, extract with Ethyl Acetate, dry over

    
    , and induce crystallization by adding hexanes.
    
Impurity: Azine Dimer Formation
  • Mechanism: Reaction of two equivalents of ester with one equivalent of hydrazine.

  • Prevention: This is the most critical control point. Always add the ester to the hydrazine or ensure a large excess of hydrazine (5-10 equiv) is present.[1] Never run the reaction with limiting hydrazine.

Tautomeric Confusion (Analysis)
  • Observation: NMR spectra may show broad signals for the amide/hydroxyl proton.

  • Insight: In solution (DMSO-

    
    ), the molecule exists in equilibrium between the 3-ol (enol) and 3-one (keto) forms.[1] This is normal behavior for indazolones.[1]
    
    • 
       NMR Diagnostic: Look for the N-H signal typically downfield (10-12 ppm) and the characteristic methoxy singlet (~3.8 ppm).
      

References

  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Source: National Institutes of Health (NIH) / PubMed Central. URL:[Link] Relevance: Provides mechanistic insights into indazole ring formation and characterization of methoxy-substituted indazoles.

  • Preparation of 1H-Indazole-3-carbonitrile (Organic Syntheses). Source: Organic Syntheses, Vol. 97, pp. 314-326 (2020). URL:[Link] Relevance: Establishes the standard for rigorous purification and characterization of indazole derivatives.

  • Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Source: National Institutes of Health (NIH) / PubMed Central. URL:[Link] Relevance: Validates the reactivity of 4-methoxybenzoate esters with hydrazine, confirming high yields (>90%) for the hydrazide intermediate formation.

  • Reaction of Hydrazine with Solution- and Vacuum-Prepared Selectively Terminated Si(100) Surfaces. Source: PubMed.[1] URL:[Link] Relevance: Cited for the general reactivity profile and handling of hydrazine in anhydrous vs. aqueous conditions.

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